molecular formula C5H7NO B1293586 3,5-Dimethylisoxazole CAS No. 300-87-8

3,5-Dimethylisoxazole

Numéro de catalogue: B1293586
Numéro CAS: 300-87-8
Poids moléculaire: 97.12 g/mol
Clé InChI: FICAQKBMCKEFDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethylisoxazole is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40798. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAQKBMCKEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059784
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-87-8
Record name 3,5-Dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of 3,5-Dimethylisoxazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various reputable sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇NO[1][2]
Molecular Weight 97.12 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid[1][3]
Melting Point -14 °C[1][4][5]
Boiling Point 141-144 °C[1][3][4][5][6][7][8]
Density 0.99 g/mL at 25 °C[1][4][6][8]
Refractive Index (n20/D) 1.442[1][4][6]
Flash Point 31 °C (87.8 °F)[5]
Vapor Pressure 6.51 mmHg at 25°C[1]
Table 2: Solubility and Partitioning Characteristics
PropertyValueSource(s)
Solubility in Water 50.9 g/L; also described as slightly soluble or insoluble[1][6][9]
Solubility in Organic Solvents Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO)[9]
pKa (Predicted) -1.35 ± 0.28[1][4]
LogP (Octanol-Water Partition Coefficient) 1.29 - 1.43[4][10]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized procedures based on standard laboratory techniques.

Determination of Melting Point

The melting point of this compound, being below room temperature, is technically a freezing point. The determination would involve cooling the substance until it solidifies and then observing the temperature at which it melts upon warming.

Apparatus:

  • Melting point apparatus with a cooling stage (e.g., a modified Mel-Temp or similar device)

  • Capillary tubes

  • Low-temperature thermometer

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube.

  • The capillary tube is placed in the cooling block of the melting point apparatus.[11]

  • The sample is cooled until it completely solidifies.

  • The temperature is then slowly increased at a rate of 1-2 °C per minute.[11]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[11]

Determination of Boiling Point

Apparatus:

  • Thiele tube or a simple distillation apparatus[12]

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure using a simple distillation apparatus:

  • A small volume of this compound is placed in a round-bottom flask, and boiling chips are added.

  • The flask is connected to a distillation head with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

  • The flask is heated gently.[12]

  • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[12]

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath set to 25 °C

Procedure:

  • The empty pycnometer is weighed.

  • The pycnometer is filled with distilled water and placed in a water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is weighed again.

  • The pycnometer is dried and then filled with this compound, brought to 25 °C in the water bath, and weighed.

  • The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of pKa

As this compound is a very weak base (predicted pKa of the conjugate acid is -1.35), standard aqueous titration is not feasible. Specialized techniques are required.

Method: NMR Spectroscopy in a non-aqueous solvent

  • A series of solutions containing this compound and a set of pH indicators are prepared in an anhydrous solvent like DMSO.[13]

  • A pH gradient is established in an NMR tube by the diffusion of a strong acid into a basic solution of the analyte and indicators.[13]

  • The chemical shifts of a proton on this compound that is sensitive to protonation and the pH indicators are measured simultaneously along the pH gradient using chemical shift imaging (CSI).[13]

  • The pKa is then determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[13]

Determination of Solubility

Method: Shake-Flask Method

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove the undissolved solute.

  • The concentration of this compound in the saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[14]

Determination of LogP (Octanol-Water Partition Coefficient)

Method: Shake-Flask Method

  • A known volume of n-octanol and water are pre-saturated with each other.

  • A small, accurately weighed amount of this compound is dissolved in either the n-octanol or water phase.

  • The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • The concentration of this compound in both the n-octanol and water phases is determined analytically.[15]

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[15]

Visualizations

Logical Relationship in Drug Design

The following diagram illustrates the role of this compound as a core scaffold in the structure-guided design of BET bromodomain inhibitors.

BET_Inhibitor_Design A This compound (Core Scaffold) B Mimics Acetylated Lysine (KAc) A->B Acts as D Structure-Guided Modification A->D Starting point for C Binds to BET Bromodomain B->C Enables E Potent and Selective BET Inhibitor C->E Target for D->E Leads to

Logical flow of BET inhibitor design.

Experimental Workflow: Melting Point Determination

This diagram outlines the typical workflow for determining the melting point of a substance like this compound.

Melting_Point_Workflow Start Start Prep Prepare Sample in Capillary Tube Start->Prep Place Place in Melting Point Apparatus Prep->Place Cool Cool Sample Until Solid Place->Cool Heat Heat Slowly (1-2 °C/min) Cool->Heat Observe Observe Melting Process Heat->Observe Record Record Melting Range Observe->Record End End Record->End Synthesis_Pathway cluster_reactants Reactants Reactant1 Acetylacetone Product This compound Reactant1->Product Reactant2 Hydroxylamine Hydrochloride Reactant2->Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,5-Dimethylisoxazole, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2][3] Its utility in medicinal chemistry, particularly in the development of potent bromodomain inhibitors and other bioactive molecules, underscores the importance of its safe and effective handling in the laboratory and during scale-up operations.[2][4] This in-depth technical guide provides a comprehensive overview of the safety protocols and handling guidelines for this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Physicochemical and Safety Data at a Glance

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data extracted from various safety data sheets.

PropertyValueSource
Molecular Formula C₅H₇NO[5][6]
Molecular Weight 97.12 g/mol [5][6]
Appearance Clear colorless to pale yellow liquid[5][7]
Odor Pungent[8]
Boiling Point 142-144 °C (lit.)[5][8][9]
Melting Point -14 °C[5]
Flash Point 31 °C / 87.8 °F (closed cup)[8][9][10]
Density 0.99 g/mL at 25 °C (lit.)[5][9]
Solubility in Water 50.9 g/L; also reported as insoluble[5][8][11]
Vapor Pressure 6.51 mmHg at 25°C[5]

Hazard Identification and Classification

This compound is classified as a Flammable liquid, Category 3 , under the Globally Harmonized System (GHS).[12] The primary hazard statement associated with this compound is H226: Flammable liquid and vapor .[9][12]

Signal Word: Warning[8][12]

GHS Pictogram:

🔥

Experimental Protocols: General Safety and Handling Procedures

While specific experimental protocols for toxicity assessment of this compound are not extensively detailed in publicly available literature, the following general procedures, derived from safety data sheets, are critical for its safe handling.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[12][13] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure to vapors.

  • Explosion-Proof Equipment: Due to its flammable nature, all electrical, ventilating, and lighting equipment in the handling area must be explosion-proof.[8][13]

  • Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, containers and receiving equipment must be grounded and bonded during transfer.[8][13]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if inhalation of vapors is possible, a NIOSH/MSHA-approved respirator should be used.[8]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water/shower.[8][13] Wash the affected area with soap and plenty of water. Get medical attention if irritation persists.[8]

  • Eye Contact: If in eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

  • Ingestion: If swallowed, clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[8][13] Water mist may be used to cool closed containers.[8]

  • Hazardous Combustion Products: Combustion of this compound can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][10]

  • Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[8][10]

Accidental Release Measures
  • Personal Precautions: In the event of a spill, remove all sources of ignition.[8][13] Take precautionary measures against static discharges.[8][10] Ensure adequate ventilation and wear appropriate personal protective equipment.[12][13]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[13]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[8][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[8] Use spark-proof tools during cleanup.[8][13]

Handling and Storage

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[8] Use only non-sparking tools and take precautionary measures against static discharge.[8][13] Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[8][13]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][13] Keep cool.[8][13] The designated storage area should be a flammables area.[5][8]

  • Incompatible Materials: this compound is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][10]

Stability and Reactivity

  • Chemical Stability: this compound is stable under normal storage conditions.[8][10]

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and other sources of ignition. Also, avoid contact with incompatible materials.[8][10]

  • Hazardous Reactions: No hazardous reactions have been reported under normal processing.[8][10]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[8][10]

Visualizing Safe Handling and Emergency Response

To further aid in the comprehension of safe handling practices, the following diagrams illustrate key logical workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_storage_disposal Storage and Disposal A Review SDS B Ensure Engineering Controls are Functional (Fume Hood, Grounding) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Transfer in Fume Hood Using Grounded Equipment C->D E Use Non-Sparking Tools D->E F Keep Away from Ignition Sources D->F G Store in Tightly Closed Container E->G F->G H Store in a Cool, Well-Ventilated, Flammables Area G->H I Dispose of Waste According to Institutional and Local Regulations H->I EmergencyResponseFlowchart Emergency Response for this compound Incidents cluster_spill Spill Response cluster_fire Fire Response cluster_exposure Exposure Response Start Incident Occurs Spill Spill or Leak? Start->Spill Fire Fire? Start->Fire Exposure Personal Exposure? Start->Exposure A Evacuate Area Spill->A Yes G Use CO2, Dry Chemical, or Alcohol-Resistant Foam Fire->G Yes J Move to Fresh Air (Inhalation) Exposure->J Yes B Remove Ignition Sources A->B C Ventilate Area B->C D Wear Appropriate PPE C->D E Contain with Inert Absorbent D->E F Collect in Sealed Container for Disposal E->F End Incident Managed F->End H Cool Containers with Water Spray G->H I Wear SCBA and Full Protective Gear H->I I->End K Flush with Water for 15 min (Eyes/Skin) J->K L Remove Contaminated Clothing K->L M Seek Immediate Medical Attention L->M M->End

References

The Isoxazole Ring: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the Isoxazole (B147169) Moiety for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of the isoxazole ring, detailing its role in various therapeutic areas, presenting key quantitative data, outlining experimental protocols for its biological evaluation, and visualizing the intricate signaling pathways modulated by isoxazole-containing drugs.

The Versatile Pharmacophore: A Spectrum of Biological Activities

The isoxazole nucleus is a key constituent in numerous compounds exhibiting a broad range of pharmacological effects. This versatility stems from the ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The inherent electronic nature of the isoxazole ring, with its electron-withdrawing and donating capabilities depending on substitution patterns, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and bioavailability.

The biological activities attributed to isoxazole-containing compounds are extensive and include:

  • Anticancer Activity: Isoxazole derivatives have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like protein kinases and histone deacetylases (HDACs), and disruption of tubulin polymerization.[1]

  • Anti-inflammatory Activity: The isoxazole ring is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory cascade.

  • Antimicrobial Activity: A wide range of isoxazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

  • Neuroprotective Effects: Emerging research has highlighted the potential of isoxazole compounds in the treatment of neurodegenerative disorders. These compounds can exert their effects by mitigating oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems.

  • Immunomodulatory Activity: Certain isoxazole-containing drugs play a crucial role in modulating the immune system, primarily by inhibiting the proliferation of activated lymphocytes.

Quantitative Analysis of Biological Activity

To provide a tangible measure of the potency of isoxazole derivatives, the following tables summarize key quantitative data from various biological assays. These values, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), offer a comparative insight into the efficacy of different isoxazole-based compounds across various therapeutic targets.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole-pyrazole heterodimerHT108016.1 - 9.02[2]
Diosgenin-isoxazole derivativeMCF-79.15[2]
Diosgenin-isoxazole derivativeA54914.92[2]
3,5-disubstituted isoxazole from TyrosolU8742.8 - 67.6[2]
Isoxazole chalcone (B49325) derivativeDU1450.96 - 1.06[2]
Tetrazole based isoxazolinesA5491.49 - 1.51[3]
Tetrazole based isoxazolinesMDA-MB-2312.83 - 3.62[3]
3,5-Diamino-4-(phenylazo)isoxazole derivativesPC338.63 - 147.9[4]
Isoxazole-C-glycoside hybridMDA-MB-23122.3 - 35.5[5]

Table 2: Antimicrobial Activity of Isoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamineE. coli95 - 117[6]
N3, N5-di(substituted)isoxazole-3,5-diamineS. aureus95 - 100[6]
3-(phenyl)-5-(chroman) isoxazole derivativesE. coli20 - 50
3-(phenyl)-5-(chroman) isoxazole derivativesP. aeruginosa5 - 20
Novel Isoxazole DerivativesC. albicans6 - 60[1]
Novel Isoxazole DerivativesB. subtilis10 - 80[1]
Novel Isoxazole DerivativesE. coli30 - 80[1]
General Isoxazole DerivativesS. aureus & E. coli40 - 70[7]

Table 3: Anti-inflammatory and Neuroprotective Activity of Isoxazole Derivatives

Compound ClassAssayTarget/ModelActivity (IC50/EC50)Reference
Benzoxazolone derivativesAnti-inflammatoryIL-6 inhibition5.09 µM[8]
Fluorophenyl-isoxazole-carboxamidesAntioxidantDPPH radical scavenging0.45 µg/mL[8]
Isoxazole substituted chromansNeuroprotectionOxidative stress in HT22 cells~ 0.3 µM[8]
3,4,5-trimethoxy isoxazolone derivativeNeuroprotectionAttenuated Aβ1-42 and tau protein levels in STZ-induced Alzheimer's mouse modelN/A[9]

Key Experimental Protocols

The biological evaluation of novel isoxazole derivatives is paramount to understanding their therapeutic potential. The following sections provide detailed methodologies for key in vitro assays commonly employed in the screening and characterization of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.

1. Materials:

  • Isoxazole compound stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial or fungal strains.

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

2. Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

    • Add 200 µL of the isoxazole compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final bacterial or fungal inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol details a method to assess the neuroprotective effects of isoxazole compounds against glutamate-induced cell death in a neuronal cell line.

1. Materials:

  • SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Isoxazole compound stock solution in DMSO.

  • L-glutamic acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the isoxazole compound for 24 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity:

    • After pre-treatment, expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).

  • Wash and Recovery:

    • Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the isoxazole compound.

    • Incubate the cells for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of isoxazole-containing drugs is intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key isoxazole-based pharmaceuticals.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Valdecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Mechanism of Valdecoxib's selective COX-2 inhibition.
Leflunomide: Inhibition of Pyrimidine (B1678525) Synthesis

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.

Leflunomide_Mechanism cluster_DeNovo De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Lymphocyte_Proliferation Activated Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Leflunomide Leflunomide (Active Metabolite A77 1726) Leflunomide->DHODH Inhibits NVPAUY922_Mechanism HSP90 HSP90 Client_Proteins Client Proteins (e.g., Akt, IKK) HSP90->Client_Proteins Chaperones & Stabilizes Downstream_Signaling Downstream Signaling (e.g., NF-κB pathway) Client_Proteins->Downstream_Signaling Activates Apoptosis Apoptosis Client_Proteins->Apoptosis Degradation leads to Cell_Survival Tumor Cell Survival & Proliferation Downstream_Signaling->Cell_Survival NVPAUY922 NVP-AUY922 NVPAUY922->HSP90 Inhibits Acivicin_Mechanism Glutamine Glutamine Glutamine_Amidotransferases Glutamine Amidotransferases Glutamine->Glutamine_Amidotransferases Purine_Pyrimidine_Biosynthesis Purine & Pyrimidine Biosynthesis Glutamine_Amidotransferases->Purine_Pyrimidine_Biosynthesis Nucleotide_Pool Nucleotide Pool Purine_Pyrimidine_Biosynthesis->Nucleotide_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Tumor_Growth Tumor Cell Growth DNA_RNA_Synthesis->Tumor_Growth Acivicin Acivicin Acivicin->Glutamine_Amidotransferases Inhibits Drug_Discovery_Workflow Synthesis Chemical Synthesis of Isoxazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., MIC, MTT) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Synthesize Analogs In_Vivo_Studies In Vivo Efficacy & Toxicology (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

3,5-Dimethylisoxazole: A Heterocyclic Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole, a five-membered heterocyclic compound, has emerged as a crucial building block in contemporary medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic data, key chemical transformations, and its significant role in the development of novel therapeutics, particularly as a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties and spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₅H₇NO[1]
Molecular Weight 97.12 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 141-144 °C[3]
Density 0.99 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.442[3]
Solubility Soluble in ethanol, methanol, DMSO; slightly soluble in water.[2]
Spectroscopic Data
SpectroscopyDataReference
¹H NMR (CDCl₃) δ (ppm): 2.25 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 5.85 (s, 1H, CH)[4]
¹³C NMR (CDCl₃) δ (ppm): 11.0 (CH₃), 12.5 (CH₃), 100.5 (CH), 160.0 (C), 168.0 (C)[5]
Infrared (IR) Key absorptions (cm⁻¹): ~2920 (C-H stretch), ~1600 (C=N stretch), ~1440 (C=C stretch)[6]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 97. Key fragments may include loss of methyl or CO groups.[7]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation reaction between acetylacetone (B45752) and hydroxylamine (B1172632) hydrochloride.[1]

Experimental Protocol: Synthesis from Acetylacetone and Hydroxylamine Hydrochloride

Materials:

  • Acetylacetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

  • Slowly add a solution of sodium hydroxide in water to the hydroxylamine hydrochloride solution with stirring.

  • To this solution, add acetylacetone dropwise with continuous stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation to yield pure this compound as a colorless to pale yellow liquid.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Key Reactions and Synthetic Utility

This compound serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives. A key transformation is the palladium-catalyzed C-H arylation, which allows for the direct formation of carbon-carbon bonds at the 4-position of the isoxazole (B147169) ring.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add this compound, the aryl bromide, and anhydrous DMF.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3,5-dimethylisoxazole.

Note: This is a representative procedure. The choice of ligand, base, solvent, and reaction conditions may vary depending on the specific aryl bromide used.

Application in Drug Discovery: Inhibition of BET Bromodomains

A significant application of the this compound scaffold is in the development of inhibitors for the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails, playing a critical role in the regulation of gene transcription. Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation.

The this compound moiety acts as an effective bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of BET bromodomains and disrupt their interaction with histones.[8] This inhibition leads to the downregulation of key oncogenes, such as c-Myc, and induces anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]

Visualizations

Synthesis of this compound

G Synthesis of this compound acetylacetone Acetylacetone intermediate Oxime Intermediate acetylacetone->intermediate + hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->intermediate dimethylisoxazole This compound intermediate->dimethylisoxazole Cyclization (-H₂O)

Caption: Reaction scheme for the synthesis of this compound.

General Reaction Scheme of this compound

G Reactivity of this compound start This compound arylation 4-Aryl-3,5-dimethylisoxazole start->arylation Pd-catalyzed C-H Arylation halogenation 4-Halo-3,5-dimethylisoxazole start->halogenation Halogenating Agent (e.g., NBS, NCS) nitration 4-Nitro-3,5-dimethylisoxazole start->nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) formylation This compound-4-carbaldehyde start->formylation Vilsmeier-Haack Reaction

Caption: Key chemical transformations of the this compound core.

Signaling Pathway of BET Bromodomain Inhibition

G Mechanism of BET Bromodomain Inhibition cluster_nucleus Cell Nucleus BET BET Bromodomain (e.g., BRD4) TF Transcription Factors BET->TF Cell Proliferation\n& Survival Cell Proliferation & Survival AcLys Acetylated Lysine (on Histone Tail) AcLys->BET recognizes Gene Target Gene (e.g., c-Myc) TF->Gene binds to promoter Transcription Gene Transcription Gene->Transcription Transcription->Cell Proliferation\n& Survival Inhibitor This compound Derivative (Inhibitor) Inhibitor->BET competitively binds Inhibition of\nCell Proliferation\n& Induction of Apoptosis Inhibition of Cell Proliferation & Induction of Apoptosis Inhibitor->Inhibition of\nCell Proliferation\n& Induction of Apoptosis

Caption: Inhibition of BET bromodomain-mediated gene transcription.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and proven utility as a pharmacophore, particularly in the context of BET bromodomain inhibition, underscore its importance for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this powerful scaffold in their scientific endeavors.

References

The Discovery and Enduring Significance of 3,5-Dimethylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylisoxazole, a heterocyclic compound featuring a five-membered ring with adjacent nitrogen and oxygen atoms, has been a subject of scientific interest since its initial synthesis. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of this compound. It details the classic synthesis protocol, presents key physicochemical data in a structured format, and illustrates the reaction pathway using a modern visualization tool. This document serves as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development, where this compound continues to be a valuable scaffold and building block.

Introduction

The isoxazole (B147169) ring system is a prominent structural motif in a vast array of biologically active compounds. Among the substituted isoxazoles, this compound stands out for its straightforward synthesis and its role as a versatile precursor in the development of pharmaceuticals and agrochemicals.[1] Its discovery is rooted in the foundational work on heterocyclic chemistry in the late 19th and early 20th centuries, a period marked by the elucidation of fundamental reaction mechanisms and the synthesis of novel ring systems.

Historical Context and Discovery

While a single, definitive publication announcing the "discovery" of this compound is not readily identifiable, its synthesis is a direct application of the well-established reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). This general method for the formation of isoxazoles was extensively explored by prominent chemists of the era. The German scientific journal Berichte der deutschen chemischen Gesellschaft frequently featured articles on the reactions of "Acetylaceton" (acetylacetone) and "Hydroxylamin" (hydroxylamine) during this period, laying the groundwork for the synthesis of a wide range of heterocyclic compounds.[2][3][4]

The synthesis of this compound is achieved through the cyclocondensation of acetylacetone (B45752) (pentane-2,4-dione) with hydroxylamine. This reaction provides a clean and efficient route to the isoxazole ring, and it is highly probable that this compound was first prepared and characterized as part of the broader investigation into the reactivity of β-diketones with hydroxylamine.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular FormulaC₅H₇NO[6]
Molecular Weight97.12 g/mol [6]
Density0.99 g/mL at 25 °C[6]
Boiling Point142-144 °C[6]
Melting Point-14 °C[6]
Refractive Index (n20/D)1.442[6]
Flash Point31 °C (88 °F)[6]

Table 1: Physicochemical Properties of this compound

Experimental Protocols: The Classic Synthesis

The most common and historically significant method for the preparation of this compound is the reaction of acetylacetone with hydroxylamine hydrochloride. The following protocol is a detailed representation of this classic synthesis.

4.1. Materials

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521) or other suitable base

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

4.2. Procedure

  • Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add a solution of sodium hydroxide in water to liberate the free hydroxylamine.

  • Addition of Acetylacetone: To the aqueous solution of hydroxylamine, add an equimolar amount of acetylacetone. An ethanolic solution of acetylacetone can also be used.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within a few hours.

  • Work-up: After cooling the reaction mixture to room temperature, extract the product with diethyl ether. Wash the combined organic extracts with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by distillation under reduced pressure to obtain a colorless to pale yellow liquid.

Reaction Pathway and Visualization

The synthesis of this compound from acetylacetone and hydroxylamine proceeds through a cyclocondensation reaction. The following diagram, generated using the DOT language, illustrates the logical flow of this process.

Synthesis_of_3_5_Dimethylisoxazole acetylacetone Acetylacetone (Pentane-2,4-dione) intermediate Oxime Intermediate acetylacetone->intermediate hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Synthesis of this compound from Acetylacetone.

Conclusion

This compound, a seemingly simple heterocyclic compound, holds a significant place in the history and practice of organic and medicinal chemistry. Its discovery, rooted in the foundational principles of heterocyclic synthesis, has paved the way for its use as a versatile building block in the creation of a wide array of more complex molecules. The straightforward and efficient synthesis from readily available starting materials ensures its continued relevance. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthesis of this compound is essential for leveraging its full potential in the design and creation of novel therapeutic agents.

References

Spectroscopic Profile of 3,5-Dimethylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two methyl groups and the single proton on the isoxazole (B147169) ring.

Chemical Shift (δ) ppmMultiplicityAssignment
~2.2sCH₃ at C5
~2.4sCH₃ at C3
~5.8sH at C4

Note: Specific chemical shift values may vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the key resonances are as follows.

Chemical Shift (δ) ppmAssignment
~11CH₃ at C5
~13CH₃ at C3
~100C4
~158C3
~168C5

Note: Specific chemical shift values may vary slightly depending on the solvent and spectrometer frequency used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (methyl)
~1610StrongC=N stretch (isoxazole ring)
~1570StrongC=C stretch (isoxazole ring)
~1440MediumC-H bend (methyl)
~900StrongRing vibration

Note: Peak positions and intensities can be influenced by the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

m/zRelative IntensityAssignment
97HighMolecular ion [M]⁺
82Moderate[M - CH₃]⁺
54High[M - CH₃ - CO]⁺

Note: The fragmentation pattern can vary depending on the ionization method used (e.g., Electron Ionization).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

  • To ensure a homogeneous solution, gently vortex or sonicate the mixture.[2]

  • Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[3]

  • Transfer the filtered solution into a clean 5 mm NMR tube.[2]

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[4]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[2]

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

  • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[2]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

  • Place one to two drops of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Place a second salt plate on top of the first to create a thin liquid film "sandwich".[5]

  • Ensure there are no air bubbles in the film.

Data Acquisition:

  • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum of the empty instrument.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • After analysis, clean the salt plates with a dry organic solvent like acetone (B3395972) and return them to a desiccator.[5]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in a high vacuum environment.[6]

Ionization:

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7]

  • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation).[7]

Mass Analysis and Detection:

  • The newly formed ions are accelerated by an electric field.

  • The accelerated ions then enter a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6]

  • An ion detector records the abundance of ions at each m/z value.[7]

  • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility of 3,5-Dimethylisoxazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylisoxazole in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, detailed experimental protocols for its determination, and a template for data presentation. This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research, making a thorough understanding of its solubility crucial for synthesis, formulation, and biological screening.[1]

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The isoxazole (B147169) ring in this compound introduces polarity, which generally enhances its solubility in polar solvents.[1]

Qualitative Solubility Profile

General assessments indicate that this compound is soluble in common polar organic solvents. These include:

Conversely, its solubility in water is limited, and it is often described as slightly soluble or insoluble in aqueous solutions.[1] The solubility is also known to be temperature-dependent, generally increasing with higher temperatures.[1]

Quantitative Solubility Data

Table 1: Experimental Solubility Data of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (Mole Fraction, x₁)
Methanol
Ethanol
n-Propanol
Isopropanol
n-Butanol
Acetone
Ethyl Acetate
Acetonitrile
Toluene
Dichloromethane
Dimethyl Sulfoxide

Note: This table is a template. Researchers should populate it with their own experimentally determined values.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in organic solvents. This method is a standard and reliable approach for generating the data required for the table above.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Drying oven

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial containing a known mass of the selected organic solvent. The presence of a distinct liquid phase of the solute should be visible to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a heated magnetic stirrer.

    • Set the desired temperature and allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.

    • Monitor the temperature throughout the equilibration period.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

    • Record the exact mass of the filtered saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility in g/100 g solvent:

      • Mass of solvent = Mass of saturated solution - Mass of dissolved solute

      • Solubility = (Mass of dissolved solute / Mass of solvent) * 100

    • Solubility in Mole Fraction (x₁):

      • Moles of solute (n₁) = Mass of dissolved solute / Molar mass of this compound (97.12 g/mol )

      • Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent

      • Mole Fraction (x₁) = n₁ / (n₁ + n₂)

  • Data Reporting:

    • Repeat the experiment at different temperatures to obtain a solubility curve.

    • Record all data in a structured format, such as the one provided in Table 1.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute in Solvent) equilibrate Equilibration (Controlled Temperature & Agitation) prep->equilibrate sample Sample Withdrawal & Filtration (Isothermal) equilibrate->sample weigh_sample Weigh Saturated Solution sample->weigh_sample evaporate Solvent Evaporation weigh_sample->evaporate calculate Calculate Solubility (g/100g solvent, mole fraction) weigh_sample->calculate weigh_solute Weigh Dissolved Solute evaporate->weigh_solute weigh_solute->calculate data Record Data calculate->data

Gravimetric Solubility Determination Workflow

This guide provides the foundational knowledge and practical steps for researchers to systematically investigate and document the solubility of this compound in organic solvents, thereby supporting its effective application in drug discovery and development.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 3,5-dimethylisoxazole derivatives have emerged as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth analysis of the current research, potential future directions, and detailed experimental methodologies for scientists and drug development professionals investigating this versatile chemical entity. The core focus will be on their established role as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene expression.

The this compound moiety has been identified as an effective mimic of acetylated lysine (B10760008) (KAc), enabling it to bind to the bromodomains of epigenetic reader proteins.[1] This interaction displaces these proteins from chromatin, leading to the downregulation of target genes, most notably the proto-oncogene c-Myc. This mechanism of action has positioned this compound derivatives as attractive candidates for the development of novel anti-cancer therapeutics.

Core Research Area: Inhibition of the BRD4-c-Myc Axis in Oncology

Bromodomain-containing protein 4 (BRD4) is a critical transcriptional regulator that binds to acetylated histones at enhancers and promoters. This binding recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, initiating the transcriptional elongation of target genes, including the potent oncogene c-Myc.[2][3] The aberrant expression of c-Myc is a hallmark of many human cancers, driving cell proliferation and survival.

This compound derivatives competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, effectively displacing BRD4 from chromatin.[2] This disruption of the BRD4-chromatin interaction prevents the recruitment of the transcriptional machinery necessary for c-Myc expression, leading to its downregulation. The subsequent decrease in c-Myc levels induces cell cycle arrest and apoptosis in cancer cells.[4]

Below is a diagram illustrating the BRD4/c-Myc signaling pathway and the mechanism of inhibition by this compound derivatives.

BRD4_cMyc_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Mechanism Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->BRD4 Competitively Binds Synthesis_Workflow Start Starting Materials (e.g., Acetylacetone, Hydroxylamine HCl) Step1 Cyclocondensation Start->Step1 Intermediate This compound Core Step1->Intermediate Step2 Functionalization/ Derivatization (e.g., Suzuki Coupling) Intermediate->Step2 Final_Product This compound Derivative Library Step2->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

References

Methodological & Application

experimental protocol for 3,5-Dimethylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3,5-Dimethylisoxazole

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a key heterocyclic compound used as a building block in pharmaceutical and agrochemical research. The primary synthetic route detailed is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632) hydrochloride.[1][2][3] This method is reliable and commonly employed for the preparation of the isoxazole (B147169) ring system.[4] This protocol includes a step-by-step methodology, a summary of quantitative data, and graphical representations of the experimental workflow and reaction pathway.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The this compound scaffold is of particular interest in medicinal chemistry, serving as a core component in the development of various therapeutic agents, including ligands for bromodomains.[5] The synthesis described herein is a classic and efficient method involving the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with hydroxylamine.[4] The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final isoxazole product.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reaction Scheme

Figure 1. Synthesis of this compound from Acetylacetone and Hydroxylamine Hydrochloride.

Experimental Protocol

This protocol outlines the procedure for the synthesis, work-up, and purification of this compound.

Materials and Reagents
ReagentMolecular Wt. ( g/mol )Moles (mol)Quantity UsedRole
Acetylacetone (2,4-pentanedione)100.120.1010.0 g (10.2 mL)Starting Material
Hydroxylamine Hydrochloride69.490.117.64 gReagent
Sodium Hydroxide (B78521)40.000.114.40 gBase
Deionized Water18.02-50 mLSolvent
Diethyl Ether74.12-~100 mLExtraction Solvent
Anhydrous Magnesium Sulfate120.37-~5 gDrying Agent
Saturated Sodium Bicarbonate--~30 mLWashing Agent
Brine (Saturated NaCl)--~30 mLWashing Agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (7.64 g, 0.11 mol) and deionized water (25 mL).

    • Stir the mixture until the solid is fully dissolved.

    • In a separate beaker, dissolve sodium hydroxide (4.40 g, 0.11 mol) in deionized water (25 mL). Caution: The dissolution is exothermic; cool the solution in an ice bath.

  • Addition of Reagents:

    • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while stirring. Maintain the temperature below 20°C using an ice bath.

    • Once the addition is complete, add acetylacetone (10.0 g, 0.10 mol) dropwise to the reaction mixture over 15 minutes. An oil may separate during the addition.

  • Reaction:

    • After the addition of acetylacetone, heat the mixture to reflux (approximately 100-105°C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 1 hour. The mixture should become more homogeneous as the reaction progresses.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 140-142°C .

    • The final product, this compound, is a colorless to light brown liquid.[1]

    • Characterize the product using Thin-Layer Chromatography (TLC) and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A reported Rf value for the product is approximately 0.79.[1]

Diagrams

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

G Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_hydroxylamine Dissolve Hydroxylamine HCl in Water mix Combine Solutions & Add Acetylacetone prep_hydroxylamine->mix prep_naoh Dissolve NaOH in Water (Ice Bath) prep_naoh->mix reflux Reflux for 1 Hour mix->reflux extract Extract with Diethyl Ether reflux->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation (140-142°C) evaporate->distill product This compound distill->product G Simplified Reaction Pathway reactants Acetylacetone + Hydroxylamine intermediate Oxime Intermediate (via Nucleophilic Attack) reactants->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Ring Closure product This compound cyclization->product

References

Applications of 3,5-Dimethylisoxazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole is a five-membered heterocyclic compound that serves as a versatile scaffold in the development of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes on the use of this compound in agrochemical research, summarizing key quantitative data and providing experimental protocols for the synthesis and biological evaluation of its derivatives.

Fungicidal Applications

Derivatives of this compound have shown promising activity against a range of phytopathogenic fungi. The isoxazole (B147169) ring is a key pharmacophore in several commercial fungicides, and novel derivatives continue to be explored for their potential to manage fungal diseases in crops.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity (EC50 values) of various isoxazole derivatives against common plant pathogens.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
Isoxazole Derivative A Botrytis cinerea15.2[1]
Colletotrichum gloeosporioides22.8
Fusarium oxysporum18.5
5-(2-chlorophenyl) isoxazole (5n) Rhizoctonia solani4.43[2]
5-(2,4-dichloro-2-hydroxylphenyl) isoxazole (5p) Fusarium fujikuroi6.7[2]
Isoxazolol pyrazole (B372694) carboxylate 7ai Rhizoctonia solani0.37[3]
Alternaria porri2.24[3]
Marssonina coronaria3.21[3]
Experimental Protocol: In Vitro Fungicidal Bioassay (Agar Dilution Method)

This protocol describes a standard method for evaluating the fungicidal activity of this compound derivatives against mycelial growth of phytopathogenic fungi.[4][5][6][7]

Materials:

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of a 7-day-old culture of the target fungus, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

  • EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.

G cluster_workflow Fungicidal Bioassay Workflow Stock Solution Stock Solution Amended Media Amended Media Stock Solution->Amended Media Add to molten PDA Pour Plates Pour Plates Amended Media->Pour Plates Inoculation Inoculation Pour Plates->Inoculation Add mycelial plug Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Measure colony diameter EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation Probit analysis

Caption: Workflow for the in vitro fungicidal bioassay.

Herbicidal Applications

Certain this compound derivatives, notably isoxaflutole, act as potent herbicides. These compounds typically function as pro-herbicides, being converted in plants and soil to an active form that inhibits essential enzyme systems.

Mechanism of Action: HPPD Inhibition

A key herbicidal mechanism of action for isoxazole derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Isoxaflutole, for instance, is converted to a diketonitrile derivative within the plant.[8][9] This active metabolite is a potent inhibitor of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. Inhibition of this pathway leads to the characteristic bleaching symptoms in susceptible weeds.[8]

HPPD_Inhibition cluster_pathway HPPD Inhibition Pathway Isoxaflutole Isoxaflutole Diketonitrile_Metabolite Diketonitrile_Metabolite Isoxaflutole->Diketonitrile_Metabolite Metabolic Activation HPPD_Enzyme HPPD_Enzyme Diketonitrile_Metabolite->HPPD_Enzyme Inhibition Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Catalysis p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate->HPPD_Enzyme Substrate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoid_Biosynthesis Carotenoid_Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Bleaching_Symptoms Bleaching_Symptoms Carotenoid_Biosynthesis->Bleaching_Symptoms Disruption leads to

Caption: Mechanism of HPPD inhibition by Isoxaflutole.

Quantitative Herbicidal Activity Data

The following table presents the herbicidal activity (IC50 values) of isoxaflutole's active metabolite and pre-emergence activity of a related derivative.

CompoundTarget/Weed SpeciesBioassay TypeIC50/ActivityReference
Diketonitrile of Isoxaflutole Carrot HPPDEnzyme Inhibition-[8]
Pyroxasulfone (B108660) Echinochloa crus-galliPre-emergenceExcellent control at 250 g a.i./ha[10][11]
Amaranthus retroflexusPre-emergenceExcellent control at 250 g a.i./ha[10]
Experimental Protocol: Pre-emergence Herbicidal Bioassay

This protocol describes a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of this compound derivatives.[12][13][14][15]

Materials:

  • Pots or trays filled with a standardized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Test compounds formulated as a sprayable solution

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spraying equipment calibrated for uniform application

Procedure:

  • Potting and Seeding: Fill pots or trays with soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Herbicide Application: Prepare a series of dilutions of the test compound. Apply the herbicide solutions evenly to the soil surface immediately after sowing. A control group should be treated with the solvent carrier only.

  • Watering: Water the pots from the top to incorporate the herbicide into the upper soil layer.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Phytotoxicity Assessment: After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 to 100%, where 0 represents no injury and 100 represents complete kill.

  • Biomass Measurement: Harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth compared to the untreated control. The GR50 (the dose required to reduce plant growth by 50%) can be determined by regression analysis.

Insecticidal Applications

Derivatives of this compound have shown significant insecticidal activity, particularly as antagonists of the insect gamma-aminobutyric acid (GABA) receptor. This mode of action provides an alternative to insecticides that target other sites, which is important for managing insecticide resistance.

Mechanism of Action: GABA Receptor Antagonism

Isoxazole-based insecticides can act as competitive or non-competitive antagonists of the insect GABA receptor, an important ligand-gated ion channel in the insect central nervous system.[16][17] By binding to the receptor, these compounds block the inhibitory neurotransmitter GABA from binding, leading to hyperexcitation of the nervous system and eventual death of the insect.

GABA_Antagonism cluster_receptor GABA Receptor Signaling GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens No_Chloride_Influx No Cl- Influx GABA_Receptor->No_Chloride_Influx Remains Closed Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Isoxazole_Antagonist Isoxazole_Antagonist Isoxazole_Antagonist->GABA_Receptor Blocks Binding Site Hyperexcitation Neuron Hyperexcitation (Toxicity) No_Chloride_Influx->Hyperexcitation

Caption: GABA receptor antagonism by isoxazole derivatives.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity (LD50 and LC50 values) of various isoxazole derivatives against different insect pests.

Compound IDInsect SpeciesBioassay TypeLD50/LC50Reference
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol Musca domestica (housefly)Topical ApplicationLD50: 5.6 nmol/fly[5][16][17][18]
Compound 1a Callosobruchus chinensis-LC50: 36 mg/L[19]
Compound 1d Callosobruchus chinensis-LC50: 110 mg/L[19]
Compound 2c Callosobruchus chinensis-LC50: 93 mg/L[19]
Acylthiourea-isoxazoline 32 Plutella xylostella-LC50: 0.26 mg/L[20]
Cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate (Ij) Aphis citricola-LD50: 0.041 µ g/nymph [21]
Experimental Protocol: Systemic Insecticidal Bioassay for Aphids

This protocol outlines a method for assessing the systemic insecticidal activity of this compound derivatives against aphids.[18][22][23][24]

Materials:

  • Potted host plants (e.g., fava bean, cabbage)

  • Colony of aphids (e.g., Myzus persicae)

  • Test compounds

  • Acetone and a surfactant (e.g., Triton X-100)

  • Micro-applicator or sprayer for soil drench application

  • Cages to confine aphids on treated plants

  • Stereomicroscope

Procedure:

  • Plant Preparation: Grow host plants to a suitable size (e.g., 2-4 true leaves).

  • Compound Application: Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant. Apply a fixed volume of each concentration as a soil drench to the base of the potted plants. Control plants should be treated with the solvent mixture only.

  • Systemic Uptake: Allow 24-48 hours for the plant to absorb and translocate the compound systemically.

  • Aphid Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 10-20) onto a leaf of each treated and control plant. Enclose the leaf with a small cage to confine the aphids.

  • Mortality Assessment: After 48 and 72 hours, count the number of dead and live aphids on each leaf under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.

Conclusion

This compound and its derivatives represent a valuable class of compounds in agrochemical research. Their diverse biological activities, coupled with the potential for synthetic modification to optimize efficacy and selectivity, make them attractive candidates for the development of new fungicides, herbicides, and insecticides. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this versatile heterocyclic scaffold in crop protection.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole as a Precursor for BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases.[1][2] BRD4 acts as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the regulation of gene transcription, including key oncogenes like c-Myc.[1][2][3] The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine mimetic, making it a valuable scaffold for the development of potent and selective BRD4 inhibitors.[4][5][6][7] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of BRD4 inhibitors derived from this compound.

Data Presentation: Efficacy of this compound-Based BRD4 Inhibitors

The following tables summarize the in vitro efficacy of various BRD4 inhibitors synthesized using a this compound core. These compounds have demonstrated potent inhibition of BRD4 and significant anti-proliferative activity in cancer cell lines.

Table 1: In Vitro BRD4 Inhibitory Activity

Compound IDTargetIC50 (μM)Reference
11dBRD40.55[1]
11eBRD40.86[1]
11fBRD40.80[1]
11hBRD4(1)0.027[8]
11hBRD4(2)0.180[8]
3BRD4(1)4.8[4][5]
22HCT116 cells0.162[9]
39BRD4(BD1)0.003[10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (μM)Reference
11dMV4-11Acute Myeloid Leukemia0.19[1]
11eMV4-11Acute Myeloid Leukemia0.32[1]
11fMV4-11Acute Myeloid Leukemia0.12[1]
11hHL-60Acute Promyelocytic Leukemia0.120[8]
11hMV4-11Acute Myeloid Leukemia0.09[8]
22HCT116Colorectal Cancer0.162[9]
39U266Multiple Myeloma2.1[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BRD4 signaling pathway, the mechanism of its inhibition by this compound derivatives, and a general workflow for the synthesis and evaluation of these inhibitors.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes Initiates Elongation BRD4_Inhibitor This compound Inhibitor BRD4_Inhibitor->BRD4 Displaces from Chromatin

Caption: BRD4 signaling pathway and mechanism of inhibition.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., AlphaScreen, TR-FRET) Purification->Biochemical_Assay Cell_Proliferation Cell-Based Assays (e.g., MTT, CCK8) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement Assays (e.g., Western Blot for c-Myc) Cell_Proliferation->Target_Engagement Data_Analysis Data Analysis and SAR Studies Target_Engagement->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for inhibitor synthesis and evaluation.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general approach for synthesizing this compound-based BRD4 inhibitors, which often involves the modification of a core scaffold.[1][8][11]

Materials:

  • Starting materials (e.g., this compound-4-carbonyl chloride)

  • Appropriate aromatic or heterocyclic amines/alcohols

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM, THF)

  • Reagents for specific modifications (e.g., Suzuki coupling reagents)

  • Silica (B1680970) gel for column chromatography

  • TLC plates

  • NMR tubes, solvents (CDCl₃, DMSO-d₆)

  • Mass spectrometer

Procedure:

  • Core Synthesis: Synthesize the this compound core structure. A common precursor is this compound-4-carboxylic acid, which can be converted to the corresponding acid chloride.

  • Coupling Reaction: Dissolve the core (e.g., 1 equivalent) and the desired amine or alcohol (1-1.2 equivalents) in a suitable solvent like DMF or DCM.

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature or elevated temperature for several hours to overnight, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound-based BRD4 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the BRD4 inhibitor in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for c-Myc Downregulation

This protocol determines the effect of BRD4 inhibition on the expression of the downstream target protein, c-Myc.[1][8][13]

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • BRD4 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the BRD4 inhibitor or vehicle control for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-c-Myc) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize the c-Myc protein levels and quantify the downregulation.

BRD4 Inhibition Assay (AlphaScreen)

This biochemical assay measures the direct inhibition of the interaction between BRD4 and an acetylated histone peptide.[14][15][16]

Materials:

  • Recombinant BRD4 protein (e.g., BRD4(BD1) or BRD4(BD2))

  • Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads

  • Anti-tag (e.g., anti-GST) Acceptor beads

  • Assay buffer

  • This compound-based BRD4 inhibitor

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • In a 384-well plate, add the recombinant BRD4 protein, the biotinylated histone peptide, and the inhibitor at various concentrations.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

  • Add the Streptavidin-coated Donor beads and anti-tag Acceptor beads.

  • Incubate in the dark at room temperature for a further period (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The signal will be inversely proportional to the inhibitory activity. Calculate IC50 values from the dose-response curves.

Conclusion

The this compound scaffold serves as a robust starting point for the design and synthesis of potent and selective BRD4 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications. Further structure-activity relationship studies and in vivo testing are crucial next steps in the development of these promising anti-cancer agents.

References

Protocol for the N-Alkylation of 3,5-Dimethylisoxazole to Form Isoxazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of isoxazoles is a fundamental transformation in synthetic organic chemistry, leading to the formation of isoxazolium salts. These charged heterocyclic compounds serve as versatile intermediates in the synthesis of more complex molecules and have applications in the development of novel pharmaceuticals and materials. The nitrogen atom in the isoxazole (B147169) ring is weakly nucleophilic, necessitating the use of powerful alkylating agents to achieve efficient conversion.

This document provides a detailed protocol for the N-alkylation of 3,5-dimethylisoxazole. The primary method described utilizes a potent trialkyloxonium salt, specifically triethyloxonium (B8711484) tetrafluoroborate (B81430), a Meerwein's reagent, to afford the corresponding N-ethyl-3,5-dimethylisoxazolium salt. Trialkyloxonium salts are highly effective for the alkylation of weakly nucleophilic heteroatoms.[1][2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of N-alkylated isoxazole derivatives.

The reaction proceeds via the direct attack of the isoxazole nitrogen onto the electrophilic alkyl group of the alkylating agent. Given the low nucleophilicity of the isoxazole, the reaction is typically performed in the absence of a base, with the isoxazole itself acting as the nucleophile. The use of an inert, anhydrous solvent is crucial to prevent the decomposition of the highly reactive alkylating agent.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Trialkyloxonium salts are moisture-sensitive and should be handled with care.[3]

Protocol 1: N-Ethylation of this compound using Triethyloxonium Tetrafluoroborate

This protocol describes the ethylation of this compound to yield 2-ethyl-3,5-dimethylisoxazolium tetrafluoroborate.

Materials:

  • This compound

  • Triethyloxonium tetrafluoroborate

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.5 M.

  • To this stirred solution, add solid triethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise at room temperature under a positive pressure of nitrogen.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product peaks.

  • Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the isoxazolium salt.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under high vacuum to afford the pure 2-ethyl-3,5-dimethylisoxazolium tetrafluoroborate.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the N-alkylation of this compound based on general procedures for the N-alkylation of heterocycles with potent alkylating agents.

SubstrateAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)
This compoundTriethyloxonium tetrafluoroborateCH₂Cl₂2524-48>90 (expected)
This compoundTrimethyloxonium tetrafluoroborateCH₂Cl₂2524-48>90 (expected)
This compoundMethyl TrifluoromethanesulfonateCH₂Cl₂2524-48High (expected)

Note: The yields are estimated based on the high reactivity of trialkyloxonium salts and alkyl triflates with weakly nucleophilic substrates. Actual yields may vary depending on the specific reaction conditions and scale.

Visualizations

N_Alkylation_Workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve this compound in Anhydrous CH₂Cl₂ reagent Add Triethyloxonium Tetrafluoroborate start->reagent react Stir at Room Temperature (24-48h) reagent->react precipitate Precipitate with Anhydrous Et₂O react->precipitate filter Filter Product precipitate->filter wash Wash with Anhydrous Et₂O filter->wash dry Dry under Vacuum wash->dry end 2-Ethyl-3,5-dimethylisoxazolium Tetrafluoroborate dry->end

References

The Versatility of 3,5-Dimethylisoxazole in Multi-Component Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylisoxazole and its derivatives have emerged as versatile building blocks in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Their unique reactivity allows for the rapid construction of complex molecular architectures from simple starting materials, a highly desirable feature in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key multi-component reactions utilizing this compound and its analogues, offering a practical guide for researchers in the field.

Application Note 1: Synthesis of Polysubstituted Pyridines via Rhodium-Catalyzed Ring Expansion of this compound

A conceptually novel and efficient one-pot method for synthesizing highly functionalized pyridines involves the rhodium carbenoid-induced ring expansion of this compound. This reaction proceeds through an initial ring expansion, followed by a rearrangement and oxidation sequence to yield the aromatic pyridine (B92270) core. This approach offers a distinct advantage over classical methods like the Hantzsch reaction by allowing for a wider range of substituents at various positions of the pyridine ring.[1]

The reaction's versatility is further enhanced by the accessibility of various 3,5-disubstituted isoxazoles and vinyldiazomethanes, enabling the generation of a diverse library of pyridine derivatives.[1]

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification isoxazole This compound rh_cat Rh2(OAc)4 Catalyst isoxazole->rh_cat Add vinyldiazo Vinyldiazomethane vinyldiazo->rh_cat Add solvent Toluene rh_cat->solvent Dissolve in heating Heating solvent->heating Heat concentration Concentration heating->concentration After reaction chromatography Column Chromatography concentration->chromatography product Polysubstituted Pyridine chromatography->product

Caption: Workflow for the one-pot synthesis of polysubstituted pyridines.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,4-Dihydropyridine (B1200194) 7

This protocol is based on the synthesis of a 1,4-dihydropyridine intermediate which can be subsequently oxidized to the corresponding pyridine.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equiv.) and (E)-styrylvinyldiazoacetate (1.0 equiv.) in toluene.

  • Catalyst Addition: Add a catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., heating in toluene) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1,4-dihydropyridine.

Note: The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine in a subsequent step.

Application Note 2: Multi-component Reactions of 3,5-Dimethyl-4-nitroisoxazole (B73060) for the Synthesis of Key Synthetic Intermediates

The introduction of a nitro group at the 4-position of this compound significantly enhances its reactivity, making it a valuable precursor for various multi-component reactions. These reactions provide efficient routes to important synthetic intermediates such as 3-arylglutaric acids, bis-isoxazoles, and bis-pyrazoles.[2][3] The methodologies are generally simple to execute, utilize inexpensive starting materials, and often yield products in good to excellent yields without the need for chromatographic purification.[2]

Reaction Schemes:

G cluster_scheme1 Synthesis of Bis-isoxazoles cluster_scheme2 Synthesis of 3-Arylglutaric Acids cluster_scheme3 Synthesis of Bis-pyrazoles nitroisoxazole1 3,5-Dimethyl-4- nitroisoxazole (2.2 equiv) bis_isoxazole Bis-isoxazole nitroisoxazole1->bis_isoxazole aldehyde1 Aromatic Aldehyde (1.0 equiv) aldehyde1->bis_isoxazole piperidine1 Piperidine (B6355638) (1.0 equiv) piperidine1->bis_isoxazole nitroisoxazole2 3,5-Dimethyl-4- nitroisoxazole (2.2 equiv) permanganate (B83412) KMnO4 nitroisoxazole2->permanganate aldehyde2 Aromatic Aldehyde (1.0 equiv) aldehyde2->permanganate piperidine2 Piperidine (1.0 equiv) piperidine2->permanganate glutaric_acid 3-Arylglutaric Acid permanganate->glutaric_acid Oxidation nitroisoxazole3 3,5-Dimethyl-4- nitroisoxazole hydrazine (B178648) Hydrazine Hydrate (B1144303) nitroisoxazole3->hydrazine aldehyde3 Aromatic Aldehyde aldehyde3->hydrazine piperidine3 Piperidine piperidine3->hydrazine bis_pyrazole Bis-pyrazole hydrazine->bis_pyrazole Cyclization

Caption: Multi-component reactions of 3,5-dimethyl-4-nitroisoxazole.

Quantitative Data Summary
Product TypeAromatic AldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Bis-isoxazolep-TolualdehydeEthanol (B145695)70-801263[2]
Bis-isoxazoleBenzaldehydeEthanol70-801275[2]
3-Arylglutaric AcidBenzaldehydeTHF7012 (then 5h oxidation)85[2]
3-Arylglutaric Acid4-ChlorobenzaldehydeTHF7012 (then 5h oxidation)82[2]
Bis-pyrazoleBenzaldehydeEthanol70-80 (then 80)12 (then 4)78[2]
Bis-pyrazole4-MethoxybenzaldehydeEthanol70-80 (then 80)12 (then 4)81[2]
Experimental Protocols

Protocol 2.1: Synthesis of 1,3-Di(3-methyl-4-nitroisoxazol-5-yl)-2-(p-tolyl)propane (Bis-isoxazole) [2]

  • Reactant Mixture: To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (1.3 g, 9.16 mmol, 2.2 equiv.) in ethanol (20 mL), add piperidine (354 mg, 4.16 mmol, 1.0 equiv.) and p-tolualdehyde (4.16 mmol).

  • Reaction: Heat the resulting solution at 70-80 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Evaporate the solvent to obtain a solid.

  • Purification: Purify the solid by column chromatography to yield the final product.

Protocol 2.2: One-Pot Synthesis of 3-Arylglutaric Acids [2]

  • Initial Reaction: In a suitable flask, combine 3,5-dimethyl-4-nitroisoxazole (2.2 equiv.), an aromatic aldehyde (1.0 equiv.), and piperidine (1.0 equiv.) in tetrahydrofuran (B95107) (THF).

  • Heating: Heat the mixture at 70 °C for 12 hours.

  • Oxidation: Prepare a solution of potassium permanganate (12 equiv.) in a mixture of water and acetone. Add this solution dropwise to the reaction mixture.

  • Work-up: After the addition is complete (approximately 5 hours), work up the mixture.

  • Isolation: Evaporate the solvent. The resulting solid can be filtered and recrystallized.

Protocol 2.3: Synthesis of Bis-pyrazoles [2]

  • Initial Condensation: To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (1.6 mmol) in ethanol (10 mL), add piperidine (1.6 mmol, 1.0 equiv.) and an aromatic aldehyde (3.2 mmol, 2.0 equiv.).

  • First Heating Step: Heat the solution at 70-80 °C for 12 hours.

  • Hydrazine Addition: Add hydrazine hydrate (60% in water, 1.1 equiv.).

  • Second Heating Step: Heat the reaction mixture at 80 °C for 4 hours.

  • Work-up: Allow the mixture to cool to room temperature, dilute with water, and extract with ethyl acetate.

This compound and its derivatives are valuable and versatile substrates for multi-component reactions, providing access to a wide array of complex heterocyclic structures. The protocols and data presented herein demonstrate the utility of these building blocks in the efficient synthesis of polysubstituted pyridines and other key synthetic intermediates. These methodologies, characterized by their operational simplicity and high yields, are well-suited for applications in drug discovery and development, facilitating the rapid generation of compound libraries for biological screening.

References

Application Note: Analytical Techniques for Monitoring 3,5-Dimethylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylisoxazole is a crucial heterocyclic moiety frequently employed as an acetyl-lysine mimic in medicinal chemistry, particularly in the development of bromodomain inhibitors.[1][2][3] Its synthesis and subsequent reactions are fundamental steps in the creation of novel therapeutic agents.[4] Effective monitoring of these chemical transformations is essential for reaction optimization, yield maximization, impurity profiling, and ensuring the quality of the final product. This document provides detailed protocols and application notes for various analytical techniques used to monitor reactions involving this compound and its derivatives.

Overview of Analytical Techniques

A range of analytical methods can be employed to monitor the progress of reactions involving this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative data, or structural confirmation.[5] Common techniques include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying reactants, products, and byproducts.[6][7] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of reaction progress.[8][9]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[10][11] Infrared (IR) spectroscopy is useful for identifying functional groups, while Mass Spectrometry (MS) confirms molecular weights.[8][12]

General Workflow for Monitoring this compound Reactions cluster_0 Reaction Setup cluster_1 In-Process Monitoring cluster_2 Analysis & Decision cluster_3 Work-up & Characterization start Start Reaction (e.g., Synthesis of this compound) aliquot Withdraw Aliquot at Time Intervals (t=0, t=x, t=final) start->aliquot tlc Qualitative Check (TLC) aliquot->tlc Quick Check hplc_gc Quantitative Analysis (HPLC/GC-MS) aliquot->hplc_gc Detailed Check data Analyze Data (Consumption of Reactants, Formation of Product) tlc->data hplc_gc->data complete Reaction Complete? data->complete complete->aliquot No workup Reaction Work-up & Purification complete->workup Yes characterization Structural Confirmation (NMR, MS, IR) workup->characterization end Pure Product characterization->end Decision Tree for Selecting an Analytical Technique q1 Need for Analysis? q2 Real-time / Kinetic Data? q1->q2 Yes a7 Stop q1->a7 No q3 Quantitative Data Needed? q2->q3 No a1 In-situ NMR q2->a1 Yes q4 Structural Confirmation? q3->q4 Yes a3 TLC q3->a3 No (Qualitative only) q5 Compound Volatile & Thermally Stable? q4->q5 No (Quantitative) a4 NMR / MS / IR q4->a4 Yes (Post-reaction) a5 GC-MS q5->a5 Yes a6 HPLC q5->a6 No a2 HPLC / GC-MS

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole (B147169) derivatives are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery.[1] The 3,5-dimethylisoxazole scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutics, including potent bromodomain inhibitors for oncology applications.[2][3][4] As drug candidates progress from discovery to preclinical and clinical development, the ability to synthesize these molecules on a larger scale becomes critical.

These application notes provide detailed protocols and critical considerations for the scale-up synthesis of this compound and its derivatives, focusing on the robust and widely utilized condensation reaction between 1,3-dicarbonyl compounds and hydroxylamine (B1172632).[5][6] Methodologies are presented for laboratory, kilo-lab, and pilot-scale production, addressing key challenges associated with process intensification, safety, and product purity.

Core Synthetic Pathway: Condensation of Acetylacetone (B45752) and Hydroxylamine

The most common and direct route for synthesizing this compound is the acid-catalyzed condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride.[7][8] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[6][7]

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Acetylacetone (1,3-Dicarbonyl) C Oxime Intermediate A->C Condensation (Loss of H2O) B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration (Loss of H2O)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

I. Laboratory Scale Synthesis (10 g - 100 g)

This protocol is suitable for initial process validation and the production of material for early-stage research.

Materials:

  • Acetylacetone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone and glacial acetic acid.

  • Slowly add hydroxylamine hydrochloride in portions while stirring. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture by pouring it over ice and slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

II. Kilo-Lab Scale Synthesis (100 g - 1 kg)

This protocol is designed for producing larger quantities of the compound for preclinical studies and process optimization.

Equipment:

  • 10-20 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Addition funnel.

  • Receiving flasks for extraction and distillation.

Procedure:

  • Charge the jacketed reactor with acetylacetone and glacial acetic acid.

  • Begin overhead stirring and set the reactor jacket temperature to 20-25°C.

  • Add hydroxylamine hydrochloride portion-wise via a powder funnel, monitoring the internal temperature. If the exotherm becomes too rapid, pause the addition.

  • Once the addition is complete, slowly ramp the jacket temperature to heat the mixture to reflux.

  • Maintain reflux for 3-5 hours, taking periodic samples for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.

  • Cool the reactor contents to 10-15°C.

  • In a separate vessel, prepare a solution of sodium bicarbonate in water.

  • Slowly transfer the reaction mixture to the bicarbonate solution, ensuring adequate stirring and cooling to manage gas evolution and exotherm.

  • Perform a work-up similar to the laboratory scale, using a larger-scale liquid-liquid extraction setup.

  • Concentrate the organic phase on a rotary evaporator.

  • Purify the material by fractional vacuum distillation using a distillation column with appropriate packing for efficient separation.

III. Pilot Plant Scale Synthesis (1-10 kg)

This protocol outlines the key steps and considerations for pilot-scale manufacturing, focusing on safety, efficiency, and process control.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC A Raw Material Charging B Controlled Heating & Reflux A->B C In-Process Control (IPC) Monitoring B->C D Cooling & Quenching B->D C->B Feedback Loop E Phase Separation (Extraction) D->E F Solvent Removal E->F G Vacuum Distillation F->G H Final Product QC Analysis G->H

Caption: General experimental workflow for pilot-scale synthesis.

Key Considerations:

  • Material Handling: Use closed-system charging for flammable solvents and corrosive acids.

  • Thermal Safety: Perform a reaction calorimetry study to understand the thermal hazards (e.g., heat of reaction, onset temperature of decomposition) before scaling up.

  • Process Control: Utilize automated systems to control temperature, addition rates, and stirring speed.

  • Work-up: The neutralization and extraction steps will require large-volume vessels and potentially centrifugation for efficient phase separation.

  • Purification: Industrial-scale fractional distillation is the preferred method for purification. Ensure the vacuum system and column efficiency are adequate for the desired purity.

  • Waste Management: Neutralize acidic and basic aqueous waste streams before disposal. Recover and recycle solvents where feasible.

Data Presentation: Synthesis Methods and Yields

The choice of synthetic methodology can significantly impact yield, purity, and environmental footprint. The following tables summarize data from various reported methods.

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

MethodologyKey FeaturesTypical Yield Range (%)AdvantagesDisadvantages
Conventional Heating Standard reflux in a suitable solvent (e.g., acetic acid, ethanol).65-85%[9]Well-established, predictable.Longer reaction times, high energy consumption.
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote the reaction.80-96%[10]Significantly reduced reaction times, improved yields.[10]Requires specialized equipment, scalability can be a challenge.
Deep Eutectic Solvents (DES) Use of a "green" solvent system like choline (B1196258) chloride:urea.70-90%[5]Environmentally benign, recyclable solvent system.[5]Higher viscosity can pose stirring challenges, potential for product isolation issues.
One-Pot, Three-Component Combining multiple reaction steps without isolating intermediates.64-96%[10]Increased operational efficiency, reduced waste.Requires careful optimization of reaction conditions for all components.

Table 2: Typical Process Parameters and Expected Outcomes for this compound Synthesis

ParameterConditionExpected Yield (%)Purity (before purification)Notes
Catalyst/Solvent Glacial Acetic Acid70-80%85-95%Acts as both catalyst and solvent, requires neutralization.
Pyridine (B92270)/Ethanol65-75%80-90%Milder conditions, but pyridine has a strong odor.
Temperature 80°CLower>90%Slower reaction rate, may require extended time.
110-120°C (Reflux)Optimal85-95%Standard condition, good balance of rate and purity.
Reaction Time 2 hoursSub-optimalVariableReaction may be incomplete.
4-6 hoursOptimal85-95%Generally sufficient for completion at reflux.

Note: Yields are highly dependent on the specific substrate and precise reaction conditions. The data presented is a representative range based on literature. A low yield of 16.39% has been reported in cases of equipment contamination, highlighting the importance of process hygiene.[7]

Conclusion

The scale-up synthesis of this compound derivatives is achievable through careful process development and optimization. The condensation of acetylacetone with hydroxylamine remains a reliable and high-yielding method. For process intensification and green chemistry initiatives, exploring ultrasound-assisted synthesis or the use of deep eutectic solvents offers promising alternatives.[5][10] At any scale, a thorough understanding of reaction kinetics, thermal safety, and purification strategies is paramount to ensure a safe, efficient, and reproducible manufacturing process for these valuable pharmaceutical building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethylisoxazole synthesis.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I improve the outcome?

A1: Low yields in the synthesis of this compound from acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632) hydrochloride are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time. While some protocols suggest short reaction times, allowing the reaction to stir at room temperature or with gentle heating for a longer duration (e.g., 2-4 hours) can improve the yield.

  • Suboptimal pH: The reaction is sensitive to pH. The release of HCl from hydroxylamine hydrochloride can create an acidic environment that may not be optimal for the cyclization step.

    • Solution: Add a base to neutralize the HCl. A weak base like sodium acetate (B1210297) or pyridine (B92270) is often used. The choice and amount of base can significantly impact the yield. It is crucial to control the pH to be near neutral or slightly basic.

  • Reaction Temperature: The reaction is typically exothermic. Uncontrolled temperature increase can lead to side reactions and degradation of the product.

    • Solution: Control the temperature by adding the reactants slowly and using an ice bath, especially during the initial phase of the reaction. While some heating might be necessary to push the reaction to completion, excessive heat should be avoided.

  • Poor Quality Reagents: The purity of starting materials is crucial.

    • Solution: Ensure that the acetylacetone and hydroxylamine hydrochloride are of high purity. Acetylacetone can exist in keto-enol tautomers, but this typically does not hinder the reaction.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.[1] this compound is a volatile liquid, and losses can occur during solvent removal.

    • Solution: Optimize the extraction and purification steps. Use a suitable solvent for extraction, such as diethyl ether or dichloromethane (B109758). For purification, vacuum distillation is often employed. Careful control of the vacuum and temperature is necessary to prevent product loss. Column chromatography can also be used for purification.[1]

Product Impurity and Coloration

Q2: My final product is a brown or yellow oil, not a colorless liquid. What are the impurities, and how can I purify it?

A2: The coloration of the final product indicates the presence of impurities, which can be unreacted starting materials, byproducts, or decomposition products.

Common Impurities and Purification Strategies:

  • Unreacted Acetylacetone: Being a β-dicarbonyl compound, acetylacetone is acidic.

    • Purification: During the work-up, a wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium hydroxide) can help remove unreacted acetylacetone by converting it to its water-soluble enolate.[1]

  • Polymerization Products: Under harsh conditions (e.g., high temperature or strong acid/base), starting materials or the product can polymerize, leading to a tarry, colored residue.

    • Purification: If the product is heavily colored, purification by vacuum distillation is the most effective method. A short path distillation apparatus is recommended to minimize losses. Column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate) can also be effective.[1]

  • Contamination from Equipment: One report of a low yield (16.39%) attributed the issue to contamination of the distillation equipment.[2]

    • Purification: Ensure all glassware is thoroughly cleaned and dried before use.

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent for the synthesis of this compound?

A3: The choice of solvent can influence the reaction rate and yield. The reaction is often carried out in protic solvents like ethanol (B145695) or even in water. An aqueous medium can be a green and efficient choice.[3] Some studies have shown that solvent-free conditions can also be effective.[4] The optimal solvent may need to be determined empirically for your specific setup.

Q4: Is a catalyst necessary for this reaction?

A4: The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classic cyclocondensation reaction (related to the Paal-Knorr synthesis) and is often acid-catalyzed. The HCl generated from hydroxylamine hydrochloride can act as a catalyst. However, to maintain an optimal pH, an external acid catalyst like glacial acetic acid is sometimes added, which can also serve as a solvent.[2] Some modern approaches, such as those using ultrasound, may not require a catalyst.[3]

Q5: How can I significantly improve the yield of my synthesis?

A5: To achieve a higher yield, consider the following strategies:

  • Ultrasound Irradiation: A study has shown a significant increase in yield from 60% under conventional conditions to 70% with the use of ultrasound irradiation for a much shorter reaction time (10 minutes).[3]

  • pH Control: Careful control of the pH by using a suitable buffer or a weak base is critical.

  • Temperature Management: Maintain a controlled temperature throughout the reaction.

  • Optimized Work-up and Purification: Minimize losses during extraction and distillation.

Data Presentation

Method Solvent/Catalyst Temperature Time Yield (%) Reference
ConventionalGlacial Acetic AcidNot specifiedNot specified16.39[2]
ConventionalNot specifiedNot specified24 hours60[3]
Ultrasound-assistedAqueous mediaRoom Temperature10 minutes70[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on literature procedures. Optimization may be required.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or another suitable base

  • Ethanol or Water

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water or ethanol.

  • To this solution, add acetylacetone (1.0 eq) dropwise with stirring. An ice bath can be used to control the initial exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or gently heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered off.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent by rotary evaporation. Be mindful of the product's volatility.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product acetylacetone Acetylacetone (2,4-Pentanedione) mono_oxime Mono-oxime Intermediate acetylacetone->mono_oxime + Hydroxylamine - H₂O hydroxylamine Hydroxylamine hydroxylamine->mono_oxime cyclic_hemiaminal Cyclic Hemiaminal mono_oxime->cyclic_hemiaminal Intramolecular Nucleophilic Attack product This compound cyclic_hemiaminal->product Dehydration - H₂O

Reaction Mechanism for this compound Synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Hydroxylamine HCl and Base in Solvent add_acetylacetone Add Acetylacetone Dropwise start->add_acetylacetone react Stir at RT or Reflux (Monitor by TLC) add_acetylacetone->react cool Cool Reaction Mixture react->cool extract Extract with Organic Solvent cool->extract wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product Troubleshooting_Tree start Low Yield Issue check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Solution: Increase reaction time, consider gentle heating. incomplete->solution_incomplete check_ph Was pH controlled? (e.g., with a base) complete->check_ph no_ph_control Suboptimal pH check_ph->no_ph_control No ph_controlled pH was Controlled check_ph->ph_controlled Yes solution_ph Solution: Add a weak base (e.g., sodium acetate). no_ph_control->solution_ph check_temp Was temperature controlled? ph_controlled->check_temp no_temp_control Side Reactions due to High Temperature check_temp->no_temp_control No temp_controlled Temperature was Controlled check_temp->temp_controlled Yes solution_temp Solution: Use an ice bath during reactant addition. no_temp_control->solution_temp check_workup Any issues during work-up? (e.g., emulsions, losses) temp_controlled->check_workup workup_issue Work-up/Purification Losses check_workup->workup_issue Yes solution_workup Solution: Optimize extraction and distillation procedures. workup_issue->solution_workup

References

Technical Support Center: Isoxazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole (B147169) synthesis, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing isoxazoles?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne or alkene. It is widely used due to its versatility and the ability to perform it under mild, often one-pot, conditions.[1]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (B1172632): This is a classic and effective method for isoxazole synthesis.[1] However, a significant drawback of this method when using unsymmetrical β-diketones is the frequent formation of a mixture of regioisomers.[1]

Q2: My isoxazole synthesis is resulting in a very low yield or no product at all. What are the potential causes?

A2: Low or no yield in isoxazole synthesis can be attributed to several factors, primarily related to the stability of intermediates, reactivity of starting materials, and reaction conditions.[2][3] Key potential causes include:

  • Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which reduces the amount available for the desired cycloaddition reaction.[3][4]

  • Poor Quality or Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired isoxazole product.[5]

  • Low Reactivity of Substrates: Steric hindrance or unfavorable electronic properties of the starting materials, such as using electron-poor or sterically hindered alkynes, can significantly decrease the reaction rate.[3][4]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, pH, and the choice of catalyst can have a profound impact on the reaction outcome.[4][5]

  • Catalyst Inactivity: For reactions requiring a catalyst, its inactivity or incorrect loading can result in a low yield.[5]

Troubleshooting Guides

Problem 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

This guide focuses on troubleshooting low yields specifically in isoxazole synthesis via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes/alkenes.

LowYieldTroubleshooting start Low Yield Observed check_precursor Check Nitrile Oxide Precursor Quality (e.g., Aldoxime) start->check_precursor check_generation Optimize Nitrile Oxide Generation check_precursor->check_generation Precursor OK solution1 Use Fresh/Purified Precursor check_precursor->solution1 Impurities Found check_dipolarophile Evaluate Dipolarophile Reactivity (Alkyne/Alkene) check_generation->check_dipolarophile Generation Optimized solution2 In situ generation Slow addition of precursor Use mild base/oxidant check_generation->solution2 Dimerization Suspected optimize_conditions Optimize Reaction Conditions check_dipolarophile->optimize_conditions Dipolarophile is Reactive solution3 Use more reactive dipolarophile Increase concentration Add catalyst (e.g., Cu(I)) check_dipolarophile->solution3 Low Reactivity purification Review Purification Strategy optimize_conditions->purification Conditions Optimized solution4 Screen solvents Vary temperature Adjust pH optimize_conditions->solution4 No Improvement solution5 Alternative chromatography (Alumina, reverse phase) Crystallization purification->solution5 Difficulty in Separation

Caption: A flowchart outlining strategies to improve regioselectivity in isoxazole synthesis.

Strategies to Enhance Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, in the reaction of β-enamino diketones with hydroxylamine, using a protic solvent like ethanol (B145695) versus an aprotic solvent like acetonitrile (B52724) can favor the formation of different regioisomers. [2] * Catalyst/Additive: The addition of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in the synthesis from β-enamino diketones. [2]The stoichiometry of the Lewis acid is also a critical parameter to optimize.

    • pH Control: In the classical Claisen synthesis using 1,3-dicarbonyls, the pH of the reaction medium can influence the ratio of the resulting regioisomers. [2]

  • Substrate Modification:

    • Using β-enamino diketones as starting materials in place of traditional 1,3-dicarbonyls can provide better control over regioselectivity. [2]

Problem 3: Product Loss During Purification

The purification of isoxazole derivatives can be challenging due to the presence of byproducts and regioisomers with similar polarities to the desired product. [2] Purification Strategy Workflow

PurificationWorkflow start Crude Product Mixture tlc Analyze by TLC start->tlc crystallization Attempt Crystallization start->crystallization If Solid solvent_screen Screen Solvent Systems tlc->solvent_screen column Column Chromatography stationary_phase Consider Alternative Stationary Phase (Alumina, Reverse Phase) column->stationary_phase Poor Separation prep_tlc_hplc Preparative TLC/HPLC for Difficult Separations column->prep_tlc_hplc Still Poor Separation pure_product Pure Isoxazole column->pure_product Successful Separation solvent_screen->column stationary_phase->column crystallization->column Unsuccessful crystallization->pure_product Successful prep_tlc_hplc->pure_product

Caption: A workflow for the purification of isoxazole products.

Purification Techniques:

  • Column Chromatography: This is the most frequently used method for purification.

    • Solvent System Screening: It is essential to systematically screen various solvent systems using thin-layer chromatography (TLC) to identify conditions that provide optimal separation. [2] * Stationary Phase: If separation on silica (B1680970) gel is inadequate, consider using alternative stationary phases such as acidic, basic, or neutral alumina, or reverse-phase silica. [2]* Crystallization: If the desired isoxazole is a solid, crystallization can be a highly effective method for purification. Experimenting with different solvent systems is key to inducing crystallization. [2]* Preparative TLC/HPLC: For particularly challenging separations, preparative TLC or high-performance liquid chromatography (HPLC) can be employed, although these methods are often more suitable for smaller-scale purifications. [2]

Data Presentation

Table 1: Effect of Reaction Conditions on Isoxazole Synthesis Yield

EntryPrecursor 1Precursor 2Catalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1α-nitroketonealkeneChloramine-TAcetonitrile8018Moderate to Good[5]
2Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate-Itaconic AcidWater100 (conventional)390[6]
3Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate-Itaconic AcidWater50 (ultrasound)0.2595[6]
43-(dimethylamino)-1-arylprop-2-en-1-oneHydroxylamine HClNoneWaterRefluxN/AHigh[7]
5QuinolineAlkyneAlCl₃DMAc9024up to 87%[8]
6AldoximeDiethyl AcetylenedicarboxylateNaNO₂/AlCl₃N/AN/AN/A55-94%[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles in Water [7]

  • A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.

  • The reaction is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.

Protocol 2: General Procedure for the Synthesis of 3-Benzoylisoxazolines [5]

  • To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL) is added chloramine-T (0.0625 mmol).

  • The reaction mixture is heated at 80 °C for 18 hours.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.

Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [1]

  • Oxime Formation: To a stirred solution of benzaldehyde (B42025) (212 mg, 2 mmol) in a deep eutectic solvent (ChCl:urea, 1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (B78521) (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add phenylacetylene (B144264) (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Synthesis of 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-dimethylisoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 3,5-disubstituted isoxazoles?

A1: There are two main methodologies for constructing the isoxazole (B147169) framework. The first approach involves the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents like α,β-unsaturated ketones. The second primary method is the 1,3-dipolar cycloaddition reaction, which involves reacting alkynes or alkenes with nitrile oxides that are typically generated in situ from aldoximes or nitroalkanes.[1][2]

Q2: I need to synthesize the parent this compound. What is the most common starting material?

A2: The most common and direct synthesis of this compound involves the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride.[3][4] This reaction proceeds via the formation of a hydrazone intermediate which then cyclizes to form the isoxazole ring.[3]

Q3: Are there any "green" or environmentally friendly methods for synthesizing isoxazole derivatives?

A3: Yes, green chemistry approaches have been developed. These include using water as a solvent, which can lead to faster reactions and high yields without the need for a catalyst.[5][6] Additionally, methods utilizing deep eutectic solvents (DES) have proven effective and the solvent can often be reused multiple times.[1] Ultrasound irradiation is another green technique that can accelerate reaction rates, improve yields, and reduce the need for harsh conditions or catalysts.[7][8]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the initial reactant spots and the appearance of a new spot corresponding to the product.[9]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My reaction yield for the isoxazole synthesis is consistently low. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors, including side reactions, inappropriate reaction conditions, or catalyst issues.[2] Here is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Decomposition or Dimerization of Nitrile Oxide: In 1,3-dipolar cycloaddition reactions, nitrile oxides are unstable and can dimerize to form furoxans, a common side reaction that consumes the intermediate.[8][10][11]

    • Solution: Generate the nitrile oxide in situ at a low temperature.[10] The slow addition of the nitrile oxide precursor (e.g., an oxime) or the activating agent (e.g., N-chlorosuccinimide - NCS) can help maintain a low concentration of the reactive dipole, minimizing dimerization.[9][10][11]

  • Inappropriate Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: An optimal temperature must be found, as high temperatures can cause decomposition while low temperatures may lead to an incomplete reaction.[8] The choice of solvent can also significantly impact yields; for instance, in some syntheses, ethanol (B145695) under ultrasound irradiation has shown higher yields compared to reactions without ultrasound.[8]

  • Catalyst Inactivity: If using a catalytic method, the catalyst may be poisoned by impurities or deactivated.

    • Solution: Ensure the catalyst is active and all reagents and solvents are pure.[2] For copper-catalyzed reactions, using a copper(I) source like CuI or generating it in situ from CuSO₄ with a reducing agent is a well-established method.[10]

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be slow and yields will be low.

    • Solution: If using an aqueous medium, adding a co-solvent like methanol (B129727) or ethanol may improve solubility.[9] For organic solvents, switching to a more polar solvent could be beneficial.[9][12]

Low_Yield_Troubleshooting start Low Yield Observed check_side_products Check for Side Products (e.g., Furoxan Dimer) start->check_side_products optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_side_products->optimize_conditions No solution_slow_addition Use Slow Addition of Precursor / Lower Temp check_side_products->solution_slow_addition Yes check_catalyst Review Catalyst (If applicable) optimize_conditions->check_catalyst No solution_optimize Screen Solvents & Temperature Range optimize_conditions->solution_optimize Yes check_solubility Assess Reagent Solubility check_catalyst->check_solubility No solution_catalyst Ensure Catalyst Purity & Activity check_catalyst->solution_catalyst Yes solution_solubility Change Solvent or Add Co-Solvent check_solubility->solution_solubility Yes end Yield Improved solution_slow_addition->end solution_optimize->end solution_catalyst->end solution_solubility->end

Key factors that control regioselectivity in isoxazole synthesis.
Problem 3: Difficult Product Isolation

Q: I am having trouble isolating my product. The workup is forming an emulsion, or the product seems highly soluble in the aqueous phase.

A: Isolation issues can often be resolved by modifying the workup procedure.

Potential Causes and Solutions:

  • Emulsion Formation: This is common during aqueous workup.

    • Solution: Try adding brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the mixture through a pad of Celite can also be effective. [2]* Product Solubility: The polarity of the isoxazole derivative can lead to solubility in the aqueous phase.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), Et₂O). [3][13]Minimizing the volume of solvent used for extraction can help concentrate the product. [2]If the product is not extractable, it may be necessary to remove water under reduced pressure and purify the residue by other means, such as column chromatography.

Quantitative Data on Reaction Conditions

The yield of 3,5-disubstituted isoxazoles is highly dependent on the chosen synthetic route and reaction conditions. Below are tables summarizing data from various studies.

Table 1: Effect of Catalyst and Energy Source on Yield

Reactants Catalyst/Energy Source Solvent Time Yield (%) Reference
Aldehyde, Hydroxylamine, β-ketoester Fe₃O₄@MAP-SO₃H / Ultrasound Ethanol-Water (1:3) 20 min 92% [7][8]
Aldehyde, Hydroxylamine, Alkyne NaDCC / Ultrasound Water 20-28 min High [7]
2,4-pentanedione, Hydroxylamine Ultrasound (catalyst-free) Aqueous Media 10 min High [7]
3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl Conventional Heating Ethanol - 56-80% [8]

| 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Ultrasound Irradiation | Ethanol | - | 84-96% | [8]|

Table 2: Grignard Reaction Conditions for Isoxazole Derivatives

Reactant 1 Grignard Reagent Solvent Conditions Yield (%) Reference
Aldehyde 11 PhMgBr THF rt, 17 h 80% [13]
Aldehyde 11 1-bromo-3-fluorobenzene, Mg Et₂O reflux, 2 h then rt, 2 h 92% [13]
Aldehyde 11 1-bromo-4-fluorobenzene, Mg THF reflux, 3 h then rt 61% [13]

| Aldehyde 11 | 1-bromo-3-chlorobenzene, Mg | THF | reflux, 1 h then rt, 2 h | 90% | [13]|

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is adapted from the classical synthesis using acetylacetone and hydroxylamine hydrochloride. [3][4] Materials:

  • Acetylacetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethyl acetate (or other extraction solvent)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water to neutralize the hydrochloride and liberate free hydroxylamine. The base helps deprotonate the hydroxylamine, making it an active nucleophile. [3]3. To this cold solution, add acetylacetone dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of starting material.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation if necessary.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Cycloaddition

This protocol describes a general one-pot synthesis from an aldehyde, hydroxylamine, and an alkyne, often performed in a deep eutectic solvent (DES). [1] Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Hydroxylamine (NH₂OH)

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Alkyne (e.g., Phenylacetylene)

  • Choline chloride:urea (1:2) as DES

  • Ethyl acetate (AcOEt)

  • Water

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) in the DES (e.g., ChCl:urea 1:2), add hydroxylamine (1.0 eq) and sodium hydroxide (1.0 eq).

  • Stir the resulting mixture at 50 °C for one hour to form the corresponding oxime.

  • Add N-chlorosuccinimide (1.5 eq) to the mixture and continue stirring at 50 °C for three hours. This step generates the hydroxyiminoyl chloride intermediate.

  • Add the corresponding alkyne (1.0 eq) to the reaction mixture and stir for an additional four hours at 50 °C.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-disubstituted isoxazole. [1]

One_Pot_Synthesis cluster_reactants Starting Materials aldehyde Aldehyde step1 Step 1: Oxime Formation (50°C, 1 hr) aldehyde->step1 hydroxylamine Hydroxylamine + NaOH hydroxylamine->step1 alkyne Alkyne step3 Step 3: Add Alkyne [3+2] Cycloaddition (50°C, 4 hr) alkyne->step3 step2 Step 2: Add NCS Hydroxyiminoyl Chloride Formation (50°C, 3 hr) step1->step2 step2->step3 workup Workup (Water Quench, EtOAc Extraction) step3->workup purification Purification (Column Chromatography) workup->purification product Final Product 3,5-Disubstituted Isoxazole purification->product

A typical workflow for the one-pot synthesis of isoxazoles.

References

Technical Support Center: Purification of Crude 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3,5-Dimethylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are fractional distillation, recrystallization, and silica (B1680970) gel column chromatography. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.

Q2: What are the typical impurities in crude this compound synthesized from acetylacetone (B45752) and hydroxylamine (B1172632)?

A2: Common impurities include unreacted starting materials such as acetylacetone and hydroxylamine hydrochloride. Side products can also form, including oximes and potentially small amounts of isomeric or polymeric byproducts.[1] Residual solvents from the reaction or work-up are also common.

Q3: My purified this compound is a colorless to pale yellow liquid. Is this normal?

A3: Yes, pure this compound is described as a clear, colorless to pale yellow liquid.[2]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound, especially for removing impurities with different boiling points.

Experimental Protocol: Fractional Distillation at Atmospheric Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.[3][4]

  • Sample Preparation: Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

  • Heating: Gently heat the distilling flask using a heating mantle or an oil bath.[3]

  • Distillation: As the mixture heats, a vapor ring will slowly ascend the fractionating column. The rate of distillation should be controlled to about 1-2 drops per second.[3] Collect the fraction that distills over at the boiling point of this compound, which is approximately 142-144 °C at atmospheric pressure.[6]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.[5]

Troubleshooting Fractional Distillation

Problem Possible Cause Solution
No distillate is collecting. - Insufficient heating.- Poor insulation of the fractionating column.[3]- Gradually increase the heating mantle temperature.- Insulate the column with glass wool or aluminum foil to minimize heat loss.[4]
Temperature fluctuations during distillation. - Bumping of the liquid due to uneven heating.- Inefficient fractionating column.- Ensure adequate stirring or the presence of fresh boiling chips.- Use a more efficient fractionating column (e.g., longer or with a different packing material).
Low recovery of the product. - Hold-up in the fractionating column.- Distillation rate is too fast, leading to incomplete separation.- For small-scale distillations, a column with a smaller surface area may be more appropriate.- Reduce the heating rate to slow down the distillation.

Quantitative Data for Distillation

ParameterValueReference
Boiling Point142-144 °C (at 760 mmHg)[6]
Purity (by GC)>99.0%
Recrystallization

Recrystallization is suitable for purifying solid derivatives of this compound or if the crude product solidifies upon cooling. Since this compound is a liquid at room temperature, this method is less common for the compound itself but can be used for solid impurities. A two-solvent system is often employed for compounds that are highly soluble in one solvent and poorly soluble in another.[7]

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Choose a solvent pair where this compound is soluble in one solvent (e.g., ethanol, methanol (B129727), or DMSO) and insoluble or sparingly soluble in the other (e.g., water or a non-polar solvent like hexane).[7]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[7]

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Product oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling solvent.- Add a small amount of the "good" solvent to redissolve the oil and try cooling more slowly.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of crystals. - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to recover more product.- Ensure the washing step is done with a minimal amount of ice-cold solvent.
Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A common starting point for isoxazole (B147169) derivatives is a gradient of ethyl acetate in hexane.[8]

  • Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Troubleshooting Silica Gel Column Chromatography

Problem Possible Cause Solution
Poor separation of compounds. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Optimize the eluent system using TLC to achieve good separation between the product and impurities.- Repack the column carefully to ensure a uniform bed.
Product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the eluent may be necessary.
Product elutes too quickly (with the solvent front). - The eluent is too polar.- Start with a less polar eluent and use a shallower gradient of the more polar solvent.

Quantitative Data for Column Chromatography

ParameterValueReference
Typical Eluent System Gradient of Diethyl Ether in Petroleum Ether[8]
Achieved Purity >95% (for derivatives)[8]

Experimental Workflows

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Volatile Impurities Recrystallization Recrystallization Crude->Recrystallization  Solid Impurities Chromatography Column Chromatography Crude->Chromatography  Polar/Non-polar Impurities Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Method Review Purification Method Start->Check_Method Distillation_Issues Distillation Troubleshooting Check_Method->Distillation_Issues Distillation Recrystallization_Issues Recrystallization Troubleshooting Check_Method->Recrystallization_Issues Recrystallization Chromatography_Issues Chromatography Troubleshooting Check_Method->Chromatography_Issues Chromatography Optimize Optimize Parameters Distillation_Issues->Optimize Recrystallization_Issues->Optimize Chromatography_Issues->Optimize

Caption: Decision-making process for troubleshooting purification issues.

References

Technical Support Center: 3,5-Dimethylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and yield issues encountered during the synthesis of 3,5-Dimethylisoxazole from acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the cyclocondensation reaction between a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), and hydroxylamine.[1][2] The reaction typically proceeds by forming a mono-oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in this synthesis are a frequent issue and can be attributed to several factors:

  • Improper Stoichiometry: Using an incorrect molar ratio of reactants is a primary cause of side product formation.

  • Suboptimal pH: The pH of the reaction medium is critical and can influence the reaction pathway, potentially favoring side reactions.

  • Formation of Side Products: The most common side reaction is the formation of 2,4-pentanedione dioxime.

  • Difficult Product Isolation: The product may be lost during workup or purification steps. One report cited a yield of only 16.39% due to contamination of distillation equipment.[3]

Q3: I've identified an impurity in my final product. What could it be?

The most probable side product is 2,4-pentanedione dioxime . This occurs when both carbonyl groups of the acetylacetone starting material react with a molecule of hydroxylamine.[4] This is particularly prevalent when an excess of hydroxylamine is used. Other potential impurities include unreacted starting materials or polymeric byproducts if the reaction conditions are too harsh.

Q4: How can I control the reaction to favor the formation of this compound over side products?

Controlling the reaction involves careful management of key parameters:

  • Stoichiometry: Use a precise 1:1 molar ratio of acetylacetone to hydroxylamine to minimize the formation of the dioxime.

  • pH Control: Maintain a weakly acidic to neutral pH. This condition favors the initial nucleophilic attack of the hydroxylamine's nitrogen atom on one carbonyl group and the subsequent cyclization.

  • Temperature: Moderate temperatures are generally preferred. Excessively high temperatures can lead to decomposition and the formation of undesired byproducts.

Troubleshooting Guide

Problem: Low Yield and Presence of a Major Byproduct

If you are experiencing low yields of this compound and detect a significant byproduct, it is highly likely you are forming 2,4-pentanedione dioxime.

The following table summarizes how adjusting reaction parameters can shift the product distribution away from the undesired dioxime and toward the target isoxazole.

ParameterCondition to Favor This compound Condition to Favor 2,4-Pentanedione Dioxime Expected Outcome
Stoichiometry 1:1 molar ratio of Acetylacetone to Hydroxylamine>1:2 molar ratio of Acetylacetone to HydroxylamineA 1:1 ratio minimizes the chance for the second carbonyl group to react.
pH Weakly Acidic (pH 4-6)Neutral to Basic (pH 7-9)Acidic conditions protonate a carbonyl group, activating it for the initial attack, and facilitate the dehydration steps required for cyclization.
Order of Addition Slow, controlled addition of hydroxylamine to acetylacetoneRapid addition or adding acetylacetone to excess hydroxylamineSlow addition maintains a low concentration of free hydroxylamine, disfavoring the double addition.
Temperature 0-25°C> 50°CLower temperatures can favor the kinetically controlled cyclization product over the thermodynamically stable, but slower forming, dioxime under certain conditions.

Reaction Mechanisms and Process Flow

To visualize the competing reaction pathways and a troubleshooting workflow, refer to the diagrams below.

Reaction Pathway Diagram

// Reactants acetylacetone [label="Acetylacetone\n(2,4-Pentanedione)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxylamine [label="Hydroxylamine\n(NH2OH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products mono_oxime [label="Mono-oxime\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; isoxazole [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dioxime [label="2,4-Pentanedione Dioxime\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges acetylacetone -> mono_oxime [label="+ 1 eq. NH2OH\n(Controlled)", color="#4285F4"]; hydroxylamine -> mono_oxime [color="#4285F4"]; mono_oxime -> isoxazole [label="Intramolecular\nCyclization", color="#34A853"];

acetylacetone -> dioxime [label="+ 2 eq. NH2OH\n(Excess)", color="#EA4335", style=dashed]; hydroxylamine -> dioxime [color="#EA4335", style=dashed]; }

Caption: Competing pathways for the reaction of acetylacetone and hydroxylamine.

Troubleshooting Workflow

// Nodes start [label="Problem:\nLow Yield / Impure Product", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoichiometry [label="1. Check Reactant Stoichiometry", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_ratio_1_to_1 [label="Is Acetylacetone:Hydroxylamine\nratio 1:1?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_stoichiometry [label="Action: Adjust to 1:1 molar ratio.\nUse Acetylacetone as limiting reagent.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_ph [label="2. Measure Reaction pH", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_ph_acidic [label="Is pH weakly acidic\n(e.g., pH 4-6)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Adjust pH using a buffer\nor dilute acid/base.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_addition [label="3. Review Reagent Addition", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_addition_slow [label="Was hydroxylamine added slowly\nto the diketone solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_addition [label="Action: Implement slow, dropwise\naddition with efficient stirring.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Re-run Experiment & Analyze", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_stoichiometry; check_stoichiometry -> is_ratio_1_to_1; is_ratio_1_to_1 -> check_ph [label="Yes"]; is_ratio_1_to_1 -> adjust_stoichiometry [label="No"]; adjust_stoichiometry -> check_ph;

check_ph -> is_ph_acidic; is_ph_acidic -> check_addition [label="Yes"]; is_ph_acidic -> adjust_ph [label="No"]; adjust_ph -> check_addition;

check_addition -> is_addition_slow; is_addition_slow -> end_node [label="Yes"]; is_addition_slow -> adjust_addition [label="No"]; adjust_addition -> end_node; }

Caption: A step-by-step guide to troubleshooting common synthesis issues.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is designed to maximize the yield of this compound by controlling stoichiometry and reaction conditions to suppress the formation of 2,4-pentanedione dioxime.

Materials:

  • Acetylacetone (2,4-pentanedione), purified (10.0 g, 0.1 mol)

  • Hydroxylamine hydrochloride (6.95 g, 0.1 mol)

  • Sodium acetate (B1210297) (8.2 g, 0.1 mol)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (6.95 g) and sodium acetate (8.2 g) in 50 mL of water. Stir the mixture at room temperature for 15-20 minutes. This in-situ formation of free hydroxylamine in a buffered solution helps maintain a suitable pH.

  • Reaction Setup: In a separate 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acetylacetone (10.0 g) in 100 mL of ethanol. Cool the solution to 10-15°C in an ice bath.

  • Controlled Addition: Slowly add the prepared hydroxylamine solution to the stirred acetylacetone solution via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 25°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

    • Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to light brown liquid. An expected yield is typically >75%.

References

Technical Support Center: 3,5-Dimethylisoxazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Dimethylisoxazole experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a heterocyclic organic compound. It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] In drug discovery, it is notably used as a scaffold for developing inhibitors of BET (Bromodomain and Extra-Terminal) proteins, which are crucial regulators of gene transcription and are implicated in cancer and inflammation.

Q2: What is the primary mechanism of action for this compound derivatives in cancer research?

A2: Derivatives of this compound often act as competitive inhibitors of bromodomains, particularly BRD4. By binding to the acetyl-lysine recognition pocket of BRD4, these compounds displace it from chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and reduced cancer cell proliferation.[2][3]

Q3: I'm observing a very low yield in my synthesis of this compound from acetylacetone (B45752) and hydroxylamine (B1172632). What are the potential causes?

A3: Low yields in this synthesis can be attributed to several factors. One common issue is contamination of glassware or reagents, which can interfere with the reaction.[4] Other potential causes include incomplete reaction, suboptimal reaction temperature, or side reactions. For instance, the formation of a bis(oxime) product where hydroxylamine reacts with both carbonyl groups of acetylacetone can reduce the yield of the desired isoxazole.[5]

Q4: My purified this compound shows unexpected peaks in its NMR spectrum. What could these be?

A4: Unexpected peaks in the NMR spectrum of this compound could indicate the presence of several impurities. These may include unreacted starting materials like acetylacetone, or side products such as the bis(oxime) of acetylacetone. Residual solvents from the workup and purification steps are also a common source of extraneous peaks.

Q5: How can I improve the solubility of my this compound derivative in aqueous media for biological assays?

A5: this compound and its derivatives tend to have limited solubility in water.[1] To improve solubility for biological assays, it is common practice to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Troubleshooting Guides

Issue 1: Unexpectedly Low Reaction Yield

Problem: The synthesis of this compound from acetylacetone and hydroxylamine results in a significantly lower yield than expected. A reported instance shows a yield as low as 16.39% due to contamination.[4]

Potential Cause Troubleshooting Step
Contamination Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and solvents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
Suboptimal Temperature Optimize the reaction temperature. While heating can increase the reaction rate, excessive heat can lead to decomposition of reactants or products.
Side Product Formation The formation of 2,4-pentanedione bis(oxime) can be a competing reaction.[5] Consider adjusting the stoichiometry of the reactants. Using a slight excess of acetylacetone might favor the formation of the monoxime intermediate required for cyclization.
pH of the Reaction Mixture The pH can influence the reactivity of hydroxylamine. Ensure the reaction conditions are suitable for the nucleophilic attack and subsequent cyclization.
Issue 2: Product Purification Challenges

Problem: Difficulty in isolating pure this compound from the crude reaction mixture.

Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials Use an appropriate workup procedure to remove unreacted acetylacetone and hydroxylamine. An aqueous wash can help remove the water-soluble hydroxylamine hydrochloride.
Formation of Emulsions during Extraction If emulsions form during the aqueous workup, adding brine (saturated NaCl solution) can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
Co-elution of Impurities during Chromatography If impurities co-elute with the product during column chromatography, try a different solvent system with a different polarity. Step-gradient or isocratic elution may provide better separation than a steep gradient.
Product Volatility This compound is a liquid with a relatively low boiling point. Be cautious during solvent removal under reduced pressure to avoid loss of product.
Issue 3: Unexpected Spectroscopic Results

Problem: The NMR or Mass Spectrum of the final product shows unexpected signals.

Potential Cause Troubleshooting Step
Presence of 2,4-pentanedione bis(oxime) The bis(oxime) will have a different molecular weight and fragmentation pattern in the mass spectrum. Its NMR spectrum will also be distinct from that of this compound. Compare the obtained spectra with reference data for the suspected impurity.
Residual Solvents Compare the chemical shifts of the unknown peaks in the 1H NMR spectrum with known values for common laboratory solvents (e.g., ethyl acetate, hexane, acetone).
Isomeric Impurities Although the synthesis from acetylacetone is generally regioselective for the 3,5-isomer, the presence of other isomeric isoxazoles, though less likely, could be a possibility under certain conditions. Careful analysis of 2D NMR data (HSQC, HMBC) can help in the structural elucidation of unknown isomers.

Experimental Protocols

Synthesis of this compound from Acetylacetone and Hydroxylamine Hydrochloride

This protocol is a general procedure for the synthesis of this compound.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.

  • To this solution, add acetylacetone dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Reactants Conditions Reported Yield Reference
Acetylacetone, Hydroxylamine HydrochlorideAqueous NaOH16.39% (due to contamination)[4]
Acetylacetone, Hydroxylamine HydrochlorideNot specifiedGood[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Acetylacetone + Hydroxylamine HCl Reaction Aqueous NaOH Room Temperature Reactants->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Wash Brine Wash Extraction->Wash Drying Drying (MgSO4) Wash->Drying Purification Distillation or Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway 3_5_DMI This compound Derivative BRD4 BRD4 3_5_DMI->BRD4 Inhibits Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to c_Myc_Gene c-Myc Gene BRD4->c_Myc_Gene Promotes Transcription Chromatin Chromatin Acetylated_Histones->Chromatin c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA Transcription c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Cell_Cycle_Progression Cell Cycle Progression c_Myc_Protein->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

Caption: BET bromodomain signaling pathway inhibited by this compound derivatives.

References

Technical Support Center: Stability of 3,5-Dimethylisoxazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 3,5-Dimethylisoxazole under acidic conditions. Given the limited publicly available data on this specific topic, this resource focuses on providing standardized experimental protocols, troubleshooting guides, and frequently asked questions to enable users to conduct their own stability studies.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring to acidic conditions?

A1: Generally, the isoxazole (B147169) ring is considered relatively stable under a range of conditions, including acidic, basic, and oxidative environments. However, specific stability is highly dependent on the experimental conditions such as acid concentration, temperature, and the presence of other reactive species. While direct studies on this compound are not extensively published, related isoxazole-containing compounds have shown stability in acidic media. To determine its stability in your specific application, a forced degradation study is recommended.

Q2: What are the likely degradation products of this compound in acid?

A2: While specific degradation products for this compound under acidic conditions have not been definitively reported in the literature, a plausible degradation pathway involves the acid-catalyzed hydrolysis of the isoxazole ring. This would likely proceed through protonation of the ring nitrogen, followed by nucleophilic attack of water, leading to ring opening. The expected initial product of this hydrolysis would be an enol-keto intermediate, which would then likely tautomerize to the more stable 1,3-diketone, pentane-2,4-dione (also known as acetylacetone), and hydroxylamine.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[1] This technique allows for the separation of the parent compound from its degradation products.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification of unknown degradation products.[3]

Q4: Are there any in silico tools to predict the degradation of this compound?

A4: Yes, there are software applications designed to predict the degradation pathways of organic molecules.[4] Tools like Zeneth use a knowledge base of chemical reactions to forecast potential degradation products under various stress conditions, including acid hydrolysis.[5] These can be a useful starting point for understanding potential liabilities of the molecule.

Troubleshooting Guide: Investigating Acid Stability

This guide provides a structured approach to troubleshooting and investigating unexpected results or degradation when using this compound in an acidic environment.

Problem Possible Cause Recommended Action
Loss of starting material or low yield in an acidic reaction. Degradation of the this compound starting material.1. Perform a control experiment with this compound under the same acidic conditions without other reactants. 2. Monitor the reaction over time using HPLC or TLC to check for the appearance of new spots/peaks, which could be degradation products. 3. If degradation is confirmed, consider lowering the reaction temperature or using a milder acid.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products from this compound.1. Isolate the unknown peaks using preparative HPLC. 2. Characterize the structure of the isolated compounds using techniques such as LC-MS, and NMR. 3. Compare the retention time of the unknown peak with a standard of pentane-2,4-dione, a likely degradation product.
Inconsistent results between experiments. Variability in experimental conditions.1. Ensure precise control over acid concentration, temperature, and reaction time. 2. Use fresh, high-purity reagents and solvents for each experiment.[6] 3. Verify the calibration and performance of analytical instrumentation.
No degradation is observed even under harsh acidic conditions. This compound is stable under the tested conditions.1. To confirm stability, consider increasing the severity of the conditions (e.g., higher acid concentration, higher temperature, longer exposure time) as outlined in forced degradation protocols.[7] 2. If no degradation is observed under these more strenuous conditions, the compound can be considered stable for your application.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol is based on the general guidelines for forced degradation studies from the International Council for Harmonisation (ICH).[8] The aim is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products.[8]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions[2]

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)[2]

  • High-purity water

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., methanol or acetonitrile), and then dilute with water.

  • Acid Treatment:

    • Transfer a known volume of the stock solution to separate reaction vessels.

    • Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubation:

    • Store the vessels at a controlled temperature (e.g., 60°C).[9]

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the control.

    • Identify and quantify any degradation products formed.

Table of Experimental Conditions for Forced Degradation
ParameterCondition 1Condition 2Condition 3Control
Acid 0.1 M HCl1 M HCl0.1 M H₂SO₄Water
Temperature Room Temp.60°C80°C (reflux)60°C
Time Points 0, 4, 8, 24 hrs0, 2, 4, 8 hrs0, 1, 2, 4 hrs0, 24 hrs
Concentration 1 mg/mL1 mg/mL1 mg/mL1 mg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Acid Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid_treatment Add Acid (e.g., 0.1M HCl) prep->acid_treatment incubation Incubate at Controlled Temp (e.g., 60°C) acid_treatment->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc Analyze by HPLC neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products dmx This compound protonated Protonated Isoxazole dmx->protonated Protonation h3o H₃O⁺ (Acid Catalyst) ring_opened Ring-Opened Intermediate protonated->ring_opened Nucleophilic Attack by H₂O diketone Pentane-2,4-dione ring_opened->diketone Tautomerization hydroxylamine Hydroxylamine ring_opened->hydroxylamine Release

Caption: Hypothetical acid-catalyzed degradation pathway of this compound.

References

Technical Support Center: Refining Isoxazole Synthesis Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole (B147169) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workup procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the isolation and purification of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup of isoxazole synthesis?

A1: Researchers often face several challenges during the workup and purification of isoxazoles. These include the product oiling out instead of crystallizing, the formation of persistent emulsions during liquid-liquid extraction, and difficulties in removing unreacted starting materials or reaction byproducts. The stability of the isoxazole ring under certain conditions, such as strongly basic or reductive environments, can also be a concern, potentially leading to decomposition and lower yields.

Q2: My crude isoxazole product is an oil and will not solidify. What can I do?

A2: When a product "oils out," it can be challenging to handle and purify. Here are several techniques to induce crystallization:

  • Ensure complete removal of solvent: Residual organic solvents from the extraction process can prevent crystallization. Ensure thorough removal under reduced pressure.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

  • Trituration: Add a non-polar solvent in which your product is likely insoluble, such as hexane (B92381) or pentane. This can sometimes precipitate the product as a solid.

Q3: I am consistently getting low yields after workup. What are the potential causes?

A3: Low yields in isoxazole synthesis can be attributed to several factors throughout the reaction and workup process:

  • Incomplete reaction: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the workup.

  • Decomposition: The N-O bond in the isoxazole ring can be sensitive to certain conditions. Avoid strongly acidic or basic conditions during workup if your molecule is labile. Reductive conditions, such as catalytic hydrogenation, can also cleave this bond.

  • Side reactions: A primary side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form a furoxan. Generating the nitrile oxide slowly in the presence of the alkyne can minimize this.

  • Workup losses: Significant product loss can occur during extractions, especially if emulsions form, and during multiple transfer steps. Optimize extraction procedures and minimize transfers to maximize recovery.

Q4: How can I break a persistent emulsion that has formed during extraction?

A4: Emulsions are a common issue in liquid-liquid extractions. Here are several methods to break them:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often leading to better separation.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might resolve the emulsion. For instance, if using ethyl acetate (B1210297), a small addition of dichloromethane (B109758) may help.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is an effective way to separate the layers.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your isoxazole synthesis workup.

Issue 1: Contamination with Starting Materials

Problem: My purified isoxazole is still contaminated with unreacted starting materials like 1,3-dicarbonyl compounds or hydroxylamine.

Solution:

  • Unreacted 1,3-Diketone: These starting materials are acidic and can be removed with a base wash. During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃) to extract the diketone into the aqueous layer. 1,3-diketones are also generally more polar than the corresponding isoxazoles, allowing for good separation via column chromatography.

  • Unreacted Hydroxylamine: Hydroxylamine and its salts are highly water-soluble and should be removed during the aqueous washes. Ensure thorough washing of the organic layer with water or brine.

Issue 2: Difficulty in Separating Regioisomers

Problem: My reaction has produced a mixture of isoxazole regioisomers that are difficult to separate by column chromatography.

Solution:

The separation of regioisomers with similar polarities is a significant challenge.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A combination of hexane and ethyl acetate is a good starting point for a wide range of polarities.

    • Preparative TLC/HPLC: For small-scale purifications or particularly difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, which can then be separated. The derivative can then be converted back to the pure isomer.

Data Presentation

Table 1: Common Solvent Systems for Isoxazole Purification by Column Chromatography

Polarity of IsoxazoleRecommended Starting Solvent System (v/v)Notes
Non-polarHexane / Ethyl Acetate (95:5 to 90:10)Increase ethyl acetate concentration gradually.
Intermediate PolarityHexane / Ethyl Acetate (80:20 to 50:50)Dichloromethane / Methanol can also be effective.
PolarDichloromethane / Methanol (98:2 to 90:10)Ensure your isoxazole is stable on silica (B1680970) gel.

Experimental Protocols

Protocol 1: General Workup Procedure for Isoxazole Synthesis

This protocol describes a general workup procedure for the synthesis of 3,5-disubstituted isoxazoles.

  • Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • Dilute aqueous acid (e.g., 1M HCl) if basic impurities are present.

    • Dilute aqueous base (e.g., 5% NaHCO₃) if acidic impurities are present.

    • Saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure isoxazole.

Protocol 2: Workup for Water-Mediated Isoxazole Synthesis

This protocol is adapted for syntheses conducted in an aqueous medium, which can simplify the workup.

  • Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature.

  • Filtration: Collect the resulting precipitate by suction filtration.

  • Washing: Wash the solid with cold water to remove any water-soluble impurities.

  • Drying: Dry the purified product. In many cases, this procedure yields a product that does not require further purification.

Mandatory Visualization

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dimethylisoxazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. This document presents experimental data for this compound and compares it with other isoxazole (B147169) derivatives to highlight the influence of substituents on NMR chemical shifts. Detailed experimental protocols and a visual representation of the molecule's structure with its NMR assignments are also included.

¹H and ¹³C NMR Data of this compound

The NMR spectra of this compound are relatively simple, consistent with its symmetric structure. The key spectral features are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~2.2Singlet3HMethyl protons at C3
2~2.4Singlet3HMethyl protons at C5
3~5.8Singlet1HOlefinic proton at C4

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmAssignment
1~11.0Methyl carbon at C3
2~12.0Methyl carbon at C5
3~100.0Olefinic carbon at C4
4~160.0Quaternary carbon at C5
5~168.0Quaternary carbon at C3
Comparative NMR Data of Isoxazole Derivatives

To understand the electronic effects of different substituents on the isoxazole ring, the NMR data of this compound is compared with that of isoxazole and 3-methyl-5-phenylisoxazole.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Isoxazole Derivatives

CompoundH-3H-4H-5Other Protons
Isoxazole8.156.328.51-
This compound-5.80-2.20 (3-Me), 2.40 (5-Me)
3-Methyl-5-phenylisoxazole-6.33-2.33 (3-Me), 7.40-7.75 (Ph)[1]

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Isoxazole Derivatives

CompoundC-3C-4C-5Other Carbons
Isoxazole150.1103.7158.4-
This compound168.0100.0160.011.0 (3-Me), 12.0 (5-Me)
3-Methyl-5-phenylisoxazole160.2100.0169.411.4 (3-Me), 125.5, 127.4, 128.7, 129.8 (Ph)[1]

The data illustrates that the introduction of electron-donating methyl groups in this compound shields the C-4 proton, causing an upfield shift compared to unsubstituted isoxazole. In 3-methyl-5-phenylisoxazole, the phenyl group at the C-5 position introduces aromatic signals in both the proton and carbon spectra.[1]

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.[2][3][4][5]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • For ¹H NMR:

    • The spectral width is set to approximately 16 ppm, centered around 6 ppm.

    • A 30-degree pulse is commonly used.

    • The relaxation delay is set to 1-2 seconds.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A spectral width of about 240 ppm is used, centered at 120 ppm.

    • A 30-degree pulse is applied.

    • A longer relaxation delay of 2-5 seconds is used, especially for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[2]

Visualization of this compound NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the assigned NMR signals.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 3,5-Dimethylisoxazole Fragmentation Behavior and Comparative Analytical Methodologies

In the landscape of pharmaceutical research and development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. This compound, a key structural motif in various pharmacologically active molecules, presents a unique fragmentation pattern under mass spectrometry that is crucial for its identification and characterization. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a comparison with alternative analytical approaches, and comprehensive experimental protocols.

Electron Ionization Fragmentation of this compound: A Quantitative Overview

Under electron ionization, this compound (C₅H₇NO, molecular weight: 97.12 g/mol ) undergoes a characteristic fragmentation pattern. The mass spectrum is dominated by a prominent molecular ion peak and several key fragment ions that provide significant structural information. The quantitative data extracted from the NIST Mass Spectrometry Data Center is summarized below.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
97100.0[M]⁺˙ (Molecular Ion)
8215.2[M - CH₃]⁺
5438.0[M - CH₃ - CO]⁺ or [C₃H₄N]⁺
4342.6[CH₃CO]⁺
4223.9[C₂H₄N]⁺
4118.5[C₃H₅]⁺
3916.3[C₃H₃]⁺

The Fragmentation Pathway: A Mechanistic Insight

The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion radical cation ([M]⁺˙) at m/z 97. The primary fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond, a characteristic feature of this heterocyclic system. This initial step dictates the subsequent fragmentation cascade.

fragmentation_pathway M This compound (m/z 97) [M]⁺˙ F1 [M - CH₃]⁺ (m/z 82) M->F1 - CH₃˙ F3 [CH₃CO]⁺ (m/z 43) M->F3 Ring Cleavage F4 [C₂H₄N]⁺ (m/z 42) M->F4 Rearrangement & Cleavage F2 [C₃H₄N]⁺ (m/z 54) F1->F2 - CO

Fragmentation Pathway of this compound

The proposed fragmentation mechanism begins with the molecular ion at m/z 97. The loss of a methyl radical (CH₃˙) from either the 3- or 5-position results in the formation of the ion at m/z 82. Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 54. A significant peak is observed at m/z 43, which corresponds to the stable acetyl cation ([CH₃CO]⁺), arising from the cleavage of the isoxazole (B147169) ring. Another prominent fragment at m/z 42 is likely due to a rearrangement followed by cleavage, yielding the [C₂H₄N]⁺ ion.

Comparison of Analytical Methodologies

The choice of analytical technique for the characterization of this compound and its derivatives can significantly impact the quality and nature of the data obtained. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS) and discuss the influence of different ionization sources.

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Analyte Volatility Requires volatile and thermally stable compounds. This compound is well-suited for this technique.Suitable for a wider range of polarities and thermal stabilities.
Ionization "Hard" ionization technique causing extensive fragmentation, providing rich structural information."Soft" ionization techniques, typically resulting in less fragmentation and a more prominent molecular ion.
Fragmentation Data Provides a reproducible fragmentation pattern useful for library matching and structural elucidation.Fragmentation is often induced via collision-induced dissociation (CID) in a tandem MS experiment (MS/MS).
Sensitivity Generally offers high sensitivity for volatile compounds.Can offer very high sensitivity, particularly with ESI for polar and ionizable compounds.
Matrix Effects Less prone to matrix effects compared to ESI.ESI can be susceptible to ion suppression or enhancement from the sample matrix. APCI is generally less affected by the matrix.

Electron Ionization (EI) vs. Softer Ionization Techniques (ESI/APCI):

For the specific case of this compound, a small and relatively nonpolar molecule, GC-MS with EI is a highly effective method. The detailed fragmentation pattern generated by EI provides a confident identification.

In contrast, LC-MS with ESI would likely yield a strong signal for the protonated molecule [M+H]⁺ at m/z 98, with minimal in-source fragmentation. While excellent for confirming the molecular weight, it would necessitate tandem MS (MS/MS) to induce fragmentation and obtain structural information. APCI, which is suitable for less polar compounds, could also be a viable option in LC-MS, potentially offering a balance between molecular ion information and some fragmentation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve sample in volatile solvent (e.g., DCM) Prep2 Dilute to ~10-100 μg/mL Prep1->Prep2 GC Inject 1 µL into GC Prep2->GC Sep Separate on a non-polar capillary column GC->Sep MS Analyze by EI-MS Sep->MS Acq Acquire mass spectrum MS->Acq Lib Compare with NIST library Acq->Lib

References

A Comparative Guide to the Biological Activity of 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This guide provides a comparative analysis of various this compound derivatives, focusing on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to assist researchers in navigating the therapeutic potential of this chemical class.

Anticancer Activity: Targeting Bromodomain and Extra-Terminal (BET) Proteins

A significant body of research highlights the potential of this compound derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3][4] BET proteins are key epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has emerged as a promising strategy in cancer therapy.[5] The this compound group often serves as an effective mimic of acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[6][7]

Comparative Efficacy of BRD4 Inhibitors

Several studies have synthesized and evaluated novel this compound derivatives for their ability to inhibit BRD4 and suppress cancer cell proliferation. The following table summarizes the in vitro inhibitory concentrations (IC50) of selected compounds against BRD4 and various cancer cell lines.

CompoundTargetIC50 (BRD4)Cancer Cell LineAntiproliferative IC50Reference
Compound 39 BRD4(BD1)0.003 µMU266 (Multiple Myeloma)2.1 µM[2]
Compound 11d BRD40.55 µMMV4-11 (Leukemia)0.19 µM[3]
Compound 11e BRD40.86 µMMV4-11 (Leukemia)0.32 µM[3]
Compound 11f BRD40.80 µMMV4-11 (Leukemia)0.12 µM[3]
Compound 11h BRD4(1)27.0 nMHL-60 (Leukemia)0.120 µM[4]
BRD4(2)180 nMMV4-11 (Leukemia)0.09 µM[4]
Compound 22 BRD4Not specifiedHCT116 (Colorectal Cancer)162 nM[8]
Mechanism of Action: BRD4 Inhibition and Downstream Effects

The anticancer activity of these derivatives is primarily attributed to their inhibition of BRD4. This action disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis. A common downstream effect of BRD4 inhibition is the downregulation of the oncoprotein c-Myc, a key regulator of cell proliferation.[3][4][8]

BRD4_Inhibition_Pathway This compound Derivative This compound Derivative BRD4 BRD4 This compound Derivative->BRD4 Inhibits cMyc cMyc BRD4->cMyc Promotes Transcription Proliferation Proliferation BRD4->Proliferation Apoptosis Apoptosis BRD4->Apoptosis Inhibits CellCycleArrest CellCycleArrest BRD4->CellCycleArrest Prevents cMyc->Proliferation

Caption: BRD4 inhibition by this compound derivatives.

Studies have shown that treatment with these compounds can lead to cell cycle arrest in the G0/G1 phase.[2][3] For instance, compound 39 was found to arrest U266 tumor cells in the G0/G1 phase and induce apoptosis.[2] Similarly, compound 11e blocked MV4-11 cells at the G0/G1 phase.[3] Furthermore, some derivatives, like compound 22, have been shown to upregulate HEXIM1 expression, which contributes to their antitumor effects.[8] In vivo studies with compound 22 in a CT-26 tumor mouse model demonstrated a significant tumor suppression rate of 56.1%.[8]

Anti-inflammatory Activity

The isoxazole (B147169) scaffold is also associated with significant anti-inflammatory properties.[9][10] Certain 3,5-disubstituted isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation and are also implicated in carcinogenesis.[11][12][13]

One notable compound, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (referred to as 2b), demonstrated significant inhibitory activity against both LOX and COX-2.[11][12] This dual inhibition is a desirable feature in anti-inflammatory drug design. In an Ehrlich ascites carcinoma (EAC) cell mouse model, compound 2b effectively inhibited tumor growth, peritoneal angiogenesis, and ascite formation, highlighting the link between its anti-inflammatory and anticancer activities.[11][12]

Another derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), has shown potent anti-inflammatory effects in vivo.[9] It was effective in reducing carrageenan-induced paw inflammation and ear edema in mice, with an efficacy comparable to the immunosuppressive drug tacrolimus.[9] The mechanism of action for MZO-2 was linked to the inhibition of caspases 3, 8, and 9 in Jurkat cells.[9]

Experimental_Workflow_Anti_Inflammatory cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models (Mouse) PBMC_Viability PBMC Viability Assay PBMC_Proliferation PHA-induced PBMC Proliferation TNFa_Production LPS-induced TNFα Production Humoral_Response Humoral Response to SRBC DTH_Response DTH to Ovalbumin Contact_Sensitivity Contact Sensitivity to Oxazolone Paw_Edema Carrageenan-induced Paw Edema MZO2 MZO-2 Compound MZO2->PBMC_Viability MZO2->PBMC_Proliferation MZO2->TNFa_Production MZO2->Humoral_Response MZO2->DTH_Response MZO2->Contact_Sensitivity MZO2->Paw_Edema

Caption: Experimental workflow for evaluating MZO-2's anti-inflammatory activity.

Other Biological Activities

While the primary focus has been on anticancer and anti-inflammatory effects, isoxazole derivatives have a broader spectrum of biological activities, including antimicrobial and antioxidant properties.[14][15][16][17][18][19][20] For example, some novel isoxazole-amide analogues have been synthesized and evaluated for their anticancer and antioxidant activities.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies cited in the reviewed literature.

BRD4 Inhibition Assay

The inhibitory activity of compounds against BRD4 is often determined using time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Briefly, a biotinylated BRD4 protein is incubated with the test compound and a fluorescently labeled acetylated histone peptide. The binding of the histone peptide to BRD4 brings the donor and acceptor fluorophores into proximity, generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal. IC50 values are then calculated from dose-response curves.

Cell Proliferation Assay

The antiproliferative activity of the derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT or MTS reagent is then added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured using a microplate reader, and the IC50 values are determined by plotting cell viability against compound concentration.

Cell Cycle Analysis

To determine the effect of the compounds on the cell cycle, treated cells are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to determine the effect of the compounds on the expression levels of specific proteins (e.g., c-Myc, HEXIM1). Cells are treated with the compounds, and total protein is extracted. The protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

In Vivo Tumor Models

The in vivo efficacy of the compounds is evaluated using animal models, such as xenograft mouse models. For example, human cancer cells (e.g., HCT116) or murine cancer cells (e.g., CT-26) are implanted subcutaneously into immunocompromised or syngeneic mice, respectively. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, the tumor suppression rate is calculated.[8]

Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity. A solution of carrageenan is injected into the subplantar tissue of the hind paw of a mouse or rat. The test compound is administered (e.g., orally or topically) before the carrageenan injection. The volume of the paw is measured at different time points after the injection, and the percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]

References

A Comparative Guide to Isoxazole Synthesis: An Objective Analysis of Performance and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the isoxazole (B147169) scaffold is a cornerstone of numerous therapeutic agents. The efficient and regioselective synthesis of this critical heterocycle is paramount. This guide provides a head-to-head comparison of the most prevalent methods for isoxazole synthesis, offering an objective analysis of their performance based on experimental data. We will delve into the intricacies of the 1,3-dipolar cycloaddition of nitrile oxides, the classic condensation of β-dicarbonyl compounds with hydroxylamine (B1172632), and a valuable method utilizing α,β-unsaturated ketones (chalcones).

At a Glance: Performance Comparison of Isoxazole Synthesis Methods

To facilitate a direct comparison, the following table summarizes quantitative data for the synthesis of substituted isoxazoles using three distinct methods. The chosen examples aim to produce structurally similar isoxazoles to provide a more direct "apples-to-apples" comparison of yields and reaction conditions.

Method Starting Materials Product Reaction Conditions Reaction Time Yield (%) Reference
1,3-Dipolar Cycloaddition Benzaldehyde (B42025), Phenylacetylene (B144264)3,5-DiphenylisoxazoleN-Chlorosuccinimide (NCS), Choline (B1196258) Chloride:Urea (DES), 50°C8 hours85[1]
Condensation of β-Dicarbonyl Dibenzoylmethane, Hydroxylamine Hydrochloride3,5-DiphenylisoxazoleEthanolic Sodium Hydroxide (B78521), RefluxNot Specified71[2]
From α,β-Unsaturated Ketone Chalcone, Hydroxylamine Hydrochloride3,5-DiphenylisoxazoleEthanolic Potassium Hydroxide, Reflux12 hours45-63[3]

In-Depth Analysis of Synthesis Methodologies

This section provides a detailed examination of each synthesis method, including their mechanisms, advantages, and limitations, supplemented with detailed experimental protocols.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides (Huisgen Cycloaddition)

This powerful and versatile method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] A key feature is the in situ generation of the often-unstable nitrile oxide from precursors like aldoximes.[1]

Advantages:

  • High Versatility: A broad range of functional groups are tolerated on both the alkyne and the nitrile oxide precursor.[1]

  • High Regioselectivity: The reaction of terminal alkynes with nitrile oxides typically yields 3,5-disubstituted isoxazoles with high regioselectivity.[1]

  • Mild Conditions: The reaction can often be carried out under mild, one-pot conditions.[1]

Limitations:

  • Stoichiometric Oxidants: The generation of the nitrile oxide often requires stoichiometric amounts of an oxidizing agent.[1]

Reaction Mechanism:

The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a cycloaddition.[1]

1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH Nitrile Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile Oxide [O] Alkyne R'-C≡C-H Isoxazole 3,5-Disubstituted Isoxazole Nitrile Oxide->Isoxazole + Alkyne

Mechanism of 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole [1]

  • Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in a choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50°C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.

Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]

Advantages:

  • Readily Available Starting Materials: β-Dicarbonyl compounds are common and accessible reagents.

Limitations:

  • Poor Regiocontrol: The use of unsymmetrical β-diketones often leads to the formation of a mixture of regioisomers, which can be a significant drawback.[1]

  • Harsh Conditions: The reaction can sometimes require harsh conditions.

Reaction Mechanism:

The nitrogen of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the isoxazole ring. With unsymmetrical β-diketones, the initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of products.

Condensation_Reaction cluster_0 Reaction Pathway Diketone R-C(O)CH₂C(O)-R' Intermediate Intermediate Adduct Diketone->Intermediate + NH₂OH Hydroxylamine NH₂OH Cyclized Cyclized Intermediate Intermediate->Cyclized Cyclization Isoxazole Isoxazole Product + H₂O Cyclized->Isoxazole - H₂O Chalcone_to_Isoxazole cluster_0 Reaction Pathway Chalcone Ar-CH=CH-C(O)-Ar' Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + NH₂OH Hydroxylamine NH₂OH Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Isoxazole 3,5-Diaryl-isoxazole + H₂O Cyclized_Intermediate->Isoxazole - H₂O

References

comparing the efficacy of different catalysts for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. The efficient synthesis of substituted isoxazoles is therefore a critical endeavor in drug discovery and development. A variety of catalytic systems have been developed to facilitate the construction of this important heterocycle, with transition metal catalysts playing a prominent role. This guide provides an objective comparison of the efficacy of common catalytic systems—namely those based on copper, palladium, and gold—for the synthesis of isoxazoles, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The choice of catalyst can significantly impact the yield, reaction conditions, and substrate scope of isoxazole synthesis. Below is a summary of quantitative data for the synthesis of 3,5-disubstituted isoxazoles using copper, palladium, and gold catalysts. The data has been compiled to compare the synthesis of 3,5-diphenylisoxazole (B109209) where possible, providing a direct comparison of catalyst efficacy.

Catalyst SystemSubstratesProductYield (%)Reaction Conditions
Copper (I) Phenylacetylene & Benzaldehyde Oxime3,5-Diphenylisoxazole80.2Reflux
Palladium (II) p-Tolylacetylene & Iodobenzene3-Phenyl-5-(p-tolyl)isoxazole85Room Temperature, 24h, CO atmosphere
Gold (III) 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one Oxime3-Phenyl-5-(p-tolyl)isoxazole9330°C, Dichloromethane

Note: Direct comparative studies for the synthesis of the exact same isoxazole derivative using all three catalysts are limited. The data presented reflects the synthesis of 3,5-diphenylisoxazole for the copper-catalyzed reaction and a structurally similar 3-phenyl-5-(p-tolyl)isoxazole for the palladium and gold-catalyzed reactions to provide a relevant comparison.

Discussion of Catalytic Systems

Copper-Catalyzed Synthesis: Copper(I) salts are widely used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides (often generated in situ from aldoximes) and terminal alkynes.[1] This method is valued for its operational simplicity, the use of readily available and relatively inexpensive catalysts, and its compatibility with a range of functional groups.[1] The reactions can often be carried out in aqueous solvent mixtures.[1]

Palladium-Catalyzed Synthesis: Palladium catalysis offers a versatile and highly efficient approach to isoxazole synthesis. One notable method is a four-component coupling reaction involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. This atom-economical process allows for the one-pot synthesis of 3,5-disubstituted isoxazoles under mild conditions. Palladium catalysts are also effective in C-H activation/[4+1] annulation strategies for the synthesis of benzo[d]isoxazoles.

Gold-Catalyzed Synthesis: Gold catalysts, particularly Au(III) salts, have emerged as powerful tools for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. This methodology is praised for its mild reaction conditions, excellent yields, and high chemo- and regioselectivity. Gold catalysts exhibit a high tolerance for various functional groups.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a generalized workflow for the metal-catalyzed 1,3-dipolar cycloaddition, a common and fundamental route for the synthesis of 3,5-disubstituted isoxazoles.

Isoxazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Aldoxime Aldoxime (R1-CH=NOH) NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Aldoxime->NitrileOxide Oxidation Alkyne Terminal Alkyne (R2-C≡CH) MetalAcetylide Metal-Acetylide Complex Alkyne->MetalAcetylide Catalyst Metal Catalyst (Cu, Pd, Au) Catalyst->MetalAcetylide Activation Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition MetalAcetylide->Cycloaddition Cycloaddition->Catalyst Catalyst Regeneration Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Product Formation

References

Unveiling the Binding Potential: A Comparative Analysis of 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective molecular inhibitors is a continuous endeavor. Among the vast landscape of heterocyclic compounds, 3,5-dimethylisoxazole derivatives have emerged as a promising scaffold, particularly in the inhibition of key proteins implicated in disease pathways. This guide provides an objective comparison of the binding affinity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The primary focus of current research on this compound derivatives has been their potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular emphasis on BRD4.[1][2][3][4][5] BRD4 is a critical epigenetic reader that plays a central role in regulating the transcription of key oncogenes such as c-Myc, making it an attractive target for cancer therapy.[1][2][6]

Comparative Binding Affinity of this compound Derivatives

The following table summarizes the in vitro binding affinities of several this compound derivatives against their respective protein targets, as determined by various experimental techniques. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an antagonist in inhibiting a specific biological or biochemical function.

Compound IDTarget ProteinAssay MethodIC50 (µM)Reference
Compound 11h BRD4(1)Not Specified0.027[2]
BRD4(2)Not Specified0.180[2]
Compound 39 BRD4(BD1)Not Specified0.003[7]
Dihydroquinazolinone derivative 1 BRD2(1)Not Specified~3[4]
BRD4(1)Not Specified~7[4]
Compound 3 BRD4(1)ALPHA Assay4.8[3][5]
Compound 8 (Phenol derivative)BRD4(1)ALPHA Assay0.370 - 0.390[5]
Compound 9 (Acetate derivative)BRD4(1)ALPHA Assay0.370 - 0.390[5]
Compound 15 BRD4(1)ALPHA Assay~2.6 (calculated from 7x weaker than 8 & 9)[5]

Experimental Protocols for Assessing Binding Affinity

The determination of binding affinity is a critical step in drug discovery. The following are detailed methodologies for two common techniques used to evaluate the interaction between this compound derivatives and their target proteins.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its target protein.

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in fluorescence polarization. Unlabeled test compounds compete with the tracer for binding to the protein, causing a decrease in polarization in a concentration-dependent manner.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer (e.g., a known BRD4 ligand conjugated to a fluorophore).

    • Prepare a stock solution of the purified target protein (e.g., BRD4).

    • Prepare serial dilutions of the this compound derivative (test compound).

    • All solutions should be prepared in a suitable assay buffer (e.g., Tris-HCl or HEPES with appropriate salt concentrations and additives to prevent non-specific binding).

  • Assay Setup:

    • In a microplate (typically a black, low-binding 384-well plate), add a fixed concentration of the target protein and the fluorescent tracer.

    • Add varying concentrations of the test compound to the wells.

    • Include control wells containing only the tracer, and wells with the tracer and protein without any test compound (representing 0% and 100% binding, respectively).

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]

Principle: One binding partner (e.g., the this compound derivative) is titrated into a solution containing the other binding partner (e.g., the target protein) in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of the this compound derivative in the same buffer. It is crucial that the buffer composition of both solutions is identical to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Clean the sample and reference cells of the ITC instrument thoroughly.

    • Load the protein solution into the sample cell and the derivative solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the derivative solution into the protein solution while continuously monitoring the heat change.

    • A small initial injection is often performed to account for any initial mixing artifacts.

  • Data Acquisition: The instrument records the heat change after each injection, generating a series of peaks. The area under each peak corresponds to the heat of that injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

BRD4 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the BRD4 signaling pathway and the mechanism of action for this compound derivatives as BRD4 inhibitors. BRD4 binds to acetylated lysine (B10760008) residues on histones, recruiting the positive transcription elongation factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including the oncogene c-Myc. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, this compound derivatives prevent the recruitment of P-TEFb and subsequent gene transcription.

BRD4_Signaling_Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb Complex BRD4->PTEFb Recruits NoTranscription Transcription Blocked BRD4->NoTranscription RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation (e.g., c-Myc) RNAPII->Transcription Inhibitor This compound Derivative Inhibitor->BRD4 Competitively Binds Binding_Affinity_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., FP Assay) Purification->PrimaryScreen HitSelection Hit Compound Selection PrimaryScreen->HitSelection SecondaryAssay Secondary Assay (e.g., ITC) HitSelection->SecondaryAssay DataAnalysis Data Analysis (IC50, Kd determination) SecondaryAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Studies on 3,5-Dimethylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from early-stage laboratory experiments to whole-organism studies is paramount. This guide provides a comprehensive comparison of in vitro and in vivo investigations into 3,5-Dimethylisoxazole compounds, a class of molecules that has garnered significant interest, particularly as inhibitors of Bromodomain and Extra-Terminal (BET) proteins in cancer therapy.

This report synthesizes experimental data to offer a clear, objective comparison of the performance of these compounds in controlled laboratory settings versus their efficacy and pharmacokinetic profiles in living organisms. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows, this guide aims to facilitate a deeper understanding of the journey of this compound derivatives from the bench to potential preclinical candidates.

Quantitative Data Summary: In Vitro vs. In Vivo Performance

The following tables summarize the key efficacy and pharmacokinetic parameters for two notable this compound derivatives, providing a direct comparison of their activities in cell-based assays and animal models.

Table 1: In Vitro Efficacy of this compound Compounds

Compound IDTargetAssay TypeCell LineIC50Reference
Compound 22 (Dimer)BRD4AntiproliferationHCT116 (Colorectal Cancer)162 nM[1]
Compound 10 (BET-IN-20)BRD4 BD1Biochemical Inhibition-1.9 nM[2]
Compound 10 (BET-IN-20)-AntiproliferationMV4-11 (Acute Myeloid Leukemia)-[2]

Table 2: In Vivo Data for this compound Compounds

Compound IDAnimal ModelTumor TypeEfficacyPharmacokinetic PropertiesReference
Compound 22 (Dimer)CT-26 Tumor Mouse ModelColorectal Cancer56.1% tumor suppressionNot explicitly detailed in abstract[1]
Compound 10 (BET-IN-20)Not explicitly detailed in abstractAcute Myeloid LeukemiaSignificant antitumor efficacyRemarkable pharmacokinetic properties[2]

Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting the presented data. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: HCT116 or MV4-11 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.[3][4]

  • Compound Treatment: Cells are treated with various concentrations of the this compound compound or a vehicle control (like DMSO) and incubated for 48-72 hours.[5]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Metabolically active cells convert the yellow MTT to purple formazan (B1609692) crystals.[6][7]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[3]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[7]

2. BRD4 Inhibition Assay (AlphaScreen)

This biochemical assay measures the ability of a compound to inhibit the binding of BRD4 to acetylated histones.

  • Reaction Setup: The assay is performed in a 384-well plate containing GST-tagged BRD4 protein, a biotinylated histone H4 peptide, and the test compound.[1][8][9]

  • Bead Addition: Glutathione donor beads and streptavidin acceptor beads are added. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the BRD4-histone interaction, generating a chemiluminescent signal.[8][10]

  • Signal Detection: In the presence of an inhibitory this compound compound, the interaction is disrupted, leading to a decrease in the AlphaScreen signal. The signal is read on a compatible plate reader.[8][10]

  • IC50 Determination: The IC50 value is calculated by plotting the signal intensity against the compound concentration.

In Vivo Studies

1. Xenograft Mouse Model for Tumor Growth Inhibition

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: CT-26 or MV4-11 cancer cells are subcutaneously injected into immunocompromised mice.[11][12]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the this compound compound or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.[13]

  • Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.[13]

  • Efficacy Evaluation: At the end of the study, the tumor suppression rate is calculated by comparing the average tumor volume in the treated group to the control group.

2. Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Compound Administration: A single dose of the this compound compound is administered to mice, typically intravenously and orally in separate groups.[14][15]

  • Blood Sampling: Blood samples are collected at various time points after administration.[14]

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated to determine the compound's bioavailability and clearance rate.[15]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

BET_Inhibition_Signaling_Pathway cluster_nucleus Nucleus BET BET Proteins (BRD4) TF Transcription Factors BET->TF recruits Histones Acetylated Histones Histones->BET binds to Gene Oncogenes (e.g., c-Myc) TF->Gene activates Transcription Transcription & Proliferation Gene->Transcription Compound This compound Compound Compound->BET inhibits binding

BET Inhibition Signaling Pathway

in_vitro_workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cell_culture Cancer Cell Culture (e.g., HCT116, MV4-11) treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_cell Determine IC50 (Antiproliferative Activity) mtt_assay->ic50_cell protein Purified BRD4 Protein & Histone Peptide alphascreen AlphaScreen Assay protein->alphascreen ic50_protein Determine IC50 (Binding Inhibition) alphascreen->ic50_protein

In Vitro Experimental Workflow

in_vivo_workflow cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic Study start Select Animal Model (e.g., Immunocompromised Mice) implant Implant Tumor Cells (e.g., CT-26) start->implant administer_pk Administer Single Dose (IV and Oral) start->administer_pk treatment_vivo Administer Compound implant->treatment_vivo measure Measure Tumor Growth treatment_vivo->measure efficacy_result Tumor Growth Inhibition measure->efficacy_result sampling Collect Blood Samples at Time Points administer_pk->sampling analysis Analyze Plasma Concentration sampling->analysis pk_result Determine PK Parameters (Cmax, t1/2, AUC) analysis->pk_result

In Vivo Experimental Workflow

References

A Comparative Analysis of Cross-Reactivity in 3,5-Dimethylisoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selectivity

The 3,5-dimethylisoxazole scaffold is a privileged structure in modern medicinal chemistry, serving as an effective acetyl-lysine mimic and a core component in a variety of targeted inhibitors.[1][2] Its prevalence in inhibitors targeting diverse protein families—from epigenetic readers like bromodomains to various protein kinases—necessitates a thorough understanding of their cross-reactivity profiles. This guide provides a comparative analysis of the selectivity of this compound-based inhibitors targeting Bromodomain and Extra-Terminal (BET) proteins, TRAF2- and NCK-interacting kinase (TNIK), and SET and MYND domain-containing protein 3 (SMYD3), supported by experimental data and detailed protocols.

Comparative Inhibitor Performance: Potency and Selectivity

The inhibitory activity of this compound-based compounds is highly dependent on the substitutions around the core scaffold, which dictates binding to the primary target and potential off-target interactions. Below, we summarize the performance of representative inhibitors for different target classes.

BET Bromodomain Inhibitors

Compounds targeting the BET family of bromodomains, particularly BRD4, often utilize the this compound moiety to mimic the acetylated lysine (B10760008) recognized by these epigenetic readers.[1] Their selectivity is a critical aspect of their therapeutic potential, with cross-reactivity often assessed against other bromodomain families.

Table 1: Inhibitory Activity and Selectivity of this compound-Based BET Inhibitors

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-TargetIC50 (nM) vs. Off-TargetSelectivity (Fold)
Compound 11h BRD4(1)27BRD4(2)180~6.7
Compound 39 BRD4(BD1)3---

Data sourced from multiple studies; experimental conditions may vary.[3][4]

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is a serine/threonine kinase implicated in various cancers and fibrotic diseases. INS018_055 is a novel, potent TNIK inhibitor featuring a this compound core.

Table 2: Inhibitory Activity and Selectivity of a this compound-Based TNIK Inhibitor

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target PanelResult
INS018-055 TNIK7.878 proteinsNo significant activity observed

Data from a preclinical characterization study. The specific components of the 78-protein panel were not detailed in the referenced abstract.[5]

SET and MYND Domain-Containing Protein 3 (SMYD3) Inhibitors

SMYD3 is a lysine methyltransferase that has emerged as a therapeutic target in oncology. A series of isoxazole (B147169) amides has been developed as potent and selective SMYD3 inhibitors.

Table 3: Cross-Reactivity Profile of SMYD3 Inhibitor (Compound 49)

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target PanelResult (% Inhibition @ 10 µM)
Compound 49 SMYD3<10 (Biochemical)>350 Kinases<25%
~500 (Cellular EC50)30 Histone Methyltransferases<12%

Data obtained from a comprehensive screening panel as detailed in the supplementary information of the source publication. Reactions were carried out at 10 µM ATP.[2][6]

Key Signaling Pathways

Understanding the signaling context of the target protein is crucial for interpreting the biological consequences of inhibition. Below are diagrams of the key pathways modulated by these inhibitors.

BET_Signaling_Pathway cluster_0 BET Inhibition cluster_1 Chromatin Regulation cluster_2 Gene Transcription & Downstream Effects BET_Inhibitor This compound-based BET Inhibitor (e.g., JQ1) BRD4 BRD4 BET_Inhibitor->BRD4 displaces from chromatin P-TEFb P-TEFb BRD4->P-TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II phosphorylates & activates MYC_Transcription MYC Transcription RNA_Pol_II->MYC_Transcription initiates MYC_Gene MYC Gene Locus MYC_Gene->MYC_Transcription c-Myc_Protein c-Myc Protein MYC_Transcription->c-Myc_Protein leads to Apoptosis Apoptosis MYC_Transcription->Apoptosis inhibition leads to Cell_Cycle_Progression Cell Cycle Progression c-Myc_Protein->Cell_Cycle_Progression promotes

Caption: BET Bromodomain Signaling and Inhibition.

TNIK_Signaling_Pathway cluster_0 TNIK Inhibition cluster_1 Wnt Signaling Pathway cluster_2 Downstream Effects TNIK_Inhibitor This compound-based TNIK Inhibitor (INS018_055) TNIK TNIK TNIK_Inhibitor->TNIK Wnt_Signal Wnt Ligand Frizzled Frizzled Receptor Wnt_Signal->Frizzled Frizzled->TNIK activates TCF4 TCF4 TNIK->TCF4 phosphorylates Target_Gene_Expression Target Gene Expression (e.g., AXIN2, MYC) TCF4->Target_Gene_Expression activates with β-catenin Beta-Catenin β-catenin Beta-Catenin->TCF4 Cell_Proliferation Cell Proliferation Target_Gene_Expression->Cell_Proliferation Fibrosis Fibrosis Target_Gene_Expression->Fibrosis

Caption: TNIK Signaling in the Wnt Pathway and its Inhibition.

SMYD3_Signaling_Pathway cluster_0 SMYD3 Inhibition cluster_1 RAS/MAPK Signaling Pathway cluster_2 Downstream Effects SMYD3_Inhibitor This compound-based SMYD3 Inhibitor (Cmpd 49) SMYD3 SMYD3 SMYD3_Inhibitor->SMYD3 RAS_Signal Oncogenic RAS Signal RAS_Signal->SMYD3 upregulates MAP3K2 MAP3K2 (MEKK2) SMYD3->MAP3K2 methylates & activates MEK MEK MAP3K2->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression promotes Tumorigenesis Tumorigenesis Gene_Expression->Tumorigenesis

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dimethylisoxazole, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and requires careful handling to mitigate risks.[1][2] Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] In case of insufficient ventilation, respiratory protection may be necessary.

Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][2][4]

Spill Response: In the event of a spill, immediately evacuate personnel from the affected area.[1] Remove all sources of ignition.[1][2][4] For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or a universal binder.[4] The contaminated absorbent material must then be treated as hazardous waste and disposed of accordingly.[5] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValueSource
CAS Number300-87-8[7]
Molecular FormulaC5H7NO
Flash Point31 °C (87.8 °F) - closed cup[2]
Boiling Point142-144 °C[3]
Density0.99 g/mL at 25 °C
Solubility in Water50.9 g/L[3]
pH4.5 (10g/l, H2O, 20℃)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] The following protocol outlines the general steps for its proper disposal:

  • Waste Identification: this compound is a hazardous waste due to its flammability.[1][8] It should never be disposed of down the drain or mixed with non-hazardous waste.[6]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[6][8][10] Plastic containers are often preferred.[10]

    • The container must be kept closed except when adding waste.[6][8][10]

    • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and any other components of the waste stream.[6][11] The label should also include the relevant hazard pictograms (e.g., flammable liquid).[11]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4] A chemical compatibility chart should be consulted to prevent dangerous reactions.

    • The SAA must be in a well-ventilated and cool location.[1][2][3]

  • Waste Accumulation Limits:

    • Laboratories are subject to limits on the amount of hazardous waste that can be accumulated. A common limit is 55 gallons for total hazardous waste and one quart for acutely toxic wastes.[5][8][10]

    • Waste should be collected for disposal before these limits are reached.[5]

  • Disposal Request and Pickup:

    • Once the container is full or has reached the accumulation time limit set by your institution (e.g., up to 12 months), a waste pickup request must be submitted to your institution's EHS department.[6][8][10]

    • Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility.[5]

  • Record Keeping: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Flammable Hazardous Waste ppe->identify container Select Leak-Proof, Compatible Waste Container identify->container label Label Container: 'Hazardous Waste', Contents, Hazards container->label segregate Store in Designated SAA Segregate from Incompatibles label->segregate check_full Is Container Full or Time Limit Reached? segregate->check_full check_full->segregate No request Submit Waste Pickup Request to EHS check_full->request Yes pickup EHS Collects Waste for Licensed Disposal request->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of 3,5-Dimethylisoxazole, ensuring the protection of laboratory personnel and the integrity of research.

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing risks and establishing a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2][3] It is crucial to handle this chemical in a well-ventilated area and away from any potential sources of ignition.

Hazard Classification Category
Flammable liquidsCategory 3
Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

Protection Type Specific PPE Standard
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.Inspect gloves prior to use.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.-
Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] No smoking is permitted in the handling area.[1][2][3][4]

  • Use non-sparking tools and explosion-proof equipment.[1][2][3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3][4]

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3][4][5]

  • Keep the container tightly closed.[1][2][3][4][5]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure or spills are critical.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[1][2][3][4] Wash the affected area with soap and plenty of water.[1] Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses, if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water.[1][4] Do not induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1][4] Call a doctor or Poison Control Center immediately.[1][4]
Spill Management and Waste Disposal Plan

A systematic approach to spill containment and waste disposal is necessary to mitigate environmental contamination and ensure safety.

Spill Containment:

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][3][4]

  • Contain Spill: Use inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up the spill.[2]

  • Collect Waste: Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[2][3]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[1][4]

  • Do not allow the chemical to enter drains.[1][4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Handling_Workflow Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Verify Fume Hood Operation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ground and Bond Container B->C D Dispense Chemical Using Non-Sparking Tools C->D E Tightly Close Container After Use D->E F Wipe Down Work Area E->F G Dispose of Contaminated Materials in Designated Waste F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Standard Handling Workflow.

Spill_Response_Workflow Spill Response Plan for this compound cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Proper Ventilation Ignition->Ventilate PPE Don Additional PPE (if necessary) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Clean Clean Spill Area Collect->Clean Label Label Waste Container Clean->Label Dispose Dispose of Waste According to Institutional Protocols Label->Dispose

Caption: Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.